2-Bromo-5-chloroisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLMMJBAYMNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619860 | |
| Record name | 2-Bromo-5-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530156-90-2 | |
| Record name | 2-Bromo-5-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-chloroisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-5-chloroisonicotinic acid, a key intermediate in the development of pharmaceutical compounds. This document details synthetic pathways, experimental protocols, and analytical data to support research and development in the pharmaceutical and chemical industries.
Synthesis of this compound
The synthesis of this compound can be achieved through multiple synthetic routes. This guide outlines two primary pathways, starting from readily available precursors: 2,5-dichloropyridine and 2-hydroxynicotinic acid.
Synthesis Pathway 1: From 2,5-Dichloropyridine
This pathway involves a two-step process: a substitution reaction to introduce the bromine atom, followed by hydroxylation to form the carboxylic acid.[1]
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-2-chloropyridine from 2,5-Dichloropyridine
A detailed experimental protocol for this step is not explicitly available in the searched literature. However, a general method involves a substitution reaction under the action of a suitable solvent and catalyst.[1]
Step 2: Hydroxylation of 5-Bromo-2-chloropyridine to this compound
The second step involves the hydroxylation of the intermediate, 5-bromo-2-chloropyridine, to yield the final product.[1] Again, specific reaction conditions from the available literature are limited.
Synthesis Pathway 2: From 2-Hydroxynicotinic Acid
This alternative pathway involves the direct halogenation of 2-hydroxynicotinic acid. This method has been described for the synthesis of the related compound 5-bromo-2-hydroxynicotinic acid.[2]
Experimental Protocol:
Synthesis of 5-Bromo-2-hydroxynicotinic acid from 2-Hydroxynicotinic acid:
Characterization of this compound
Comprehensive characterization is crucial for confirming the identity, purity, and structure of the synthesized compound. The following table summarizes the available and predicted analytical data for this compound.
| Analytical Technique | Data | Source |
| Molecular Formula | C₆H₃BrClNO₂ | PubChem |
| Molecular Weight | 236.45 g/mol | ChemScene[3] |
| Monoisotopic Mass | 234.90356 Da | PubChemLite[4] |
| Melting Point | Not available | |
| ¹H NMR | Data not available for the final product. | |
| ¹³C NMR | Data not available for the final product. | |
| Mass Spectrometry (m/z) | [M+H]⁺: 235.91084, [M+Na]⁺: 257.89278, [M-H]⁻: 233.89628 | PubChemLite (Predicted)[4] |
| Infrared (IR) Spectroscopy | Data not available |
Spectroscopic Analysis Protocols
While specific experimental spectra for this compound are not available in the searched literature, standard protocols for acquiring such data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Mass spectra would be obtained using an electrospray ionization (ESI) source in both positive and negative ion modes.
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).
Characterization of Key Intermediate: 5-Bromo-2-chloropyridine
The characterization of the intermediate, 5-bromo-2-chloropyridine, is essential for monitoring the progress of the synthesis from 2,5-dichloropyridine.
| Analytical Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.44 (d, J = 8.4 Hz, 1H), 7.54 (dd, J = 8.4, 2.6 Hz, 1H), 8.35 (d, J = 2.6 Hz, 1H) | ChemicalBook[5] |
| ¹³C NMR (CDCl₃) | δ 128.7, 131.5, 138.1, 139.2, 148.6 | ChemicalBook[5] |
| Melting Point | 67-68 °C | ChemicalBook[5] |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While established synthetic routes exist, detailed experimental protocols and comprehensive characterization data for the final product remain areas for further investigation and publication. The information presented here serves as a valuable resource for chemists and researchers in the pharmaceutical and related industries, enabling further exploration and optimization of the synthesis and analysis of this important chemical intermediate.
References
- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 2. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C6H3BrClNO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
physicochemical properties of 2-Bromo-5-chloroisonicotinic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-chloroisonicotinic Acid and its Isomer
Introduction
This technical guide provides a detailed overview of the and its closely related isomer, 5-Bromo-2-chloroisonicotinic acid. These compounds are important intermediates in the synthesis of pharmaceuticals and other pyridine derivatives.[1][2] A thorough understanding of their physicochemical characteristics is crucial for researchers, scientists, and drug development professionals to ensure proper handling, formulation, and application.
It is important to note that while the user requested information on this compound (a pyridine-4-carboxylic acid derivative with bromine at position 2 and chlorine at position 5), much of the publicly available data corresponds to its isomer, 5-Bromo-2-chloroisonicotinic acid (bromine at position 5 and chlorine at position 2). This guide will present the available data for both isomers, clearly indicating which compound the data pertains to.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence the compound's bioavailability, stability, and the design of its dosage form.[3] The following table summarizes the available quantitative data for this compound and 5-Bromo-2-chloroisonicotinic acid.
| Property | This compound | 5-Bromo-2-chloroisonicotinic acid |
| CAS Number | 530156-90-2[4] | 886365-31-7[2][5] |
| Molecular Formula | C₆H₃BrClNO₂ | C₆H₃BrClNO₂[5] |
| Molecular Weight | 236.45 g/mol | 236.45 g/mol [5] |
| Boiling Point | No data available | 419.3 °C at 760 mmHg[5] |
| Density | No data available | 1.917 g/cm³[5] |
| pKa (Predicted) | No data available | 1.65 ± 0.10[5] |
| Flash Point | No data available | 207.4 °C[5] |
| Storage Temperature | No data available | Under inert gas (nitrogen or Argon) at 2–8 °C[5] |
| Solubility | Soluble in Methanol[6] | No specific data available, but generally low in water for APIs of this type. |
Experimental Protocols
General Protocol for Physicochemical Characterization of an API
A comprehensive investigation into the physical and chemical properties of an API is a primary step for quality control in the pharmaceutical industry.[3] This typically involves a suite of analytical techniques.
1. Melting Point Determination:
-
Method: Differential Scanning Calorimetry (DSC).
-
Procedure: A small, accurately weighed sample of the compound is placed in an aluminum pan. The pan is heated at a constant rate (e.g., 10 °C/min) alongside an empty reference pan. The difference in heat flow to the sample and reference is measured as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.
2. Solubility Determination:
-
Method: Equilibrium solubility method.
-
Procedure: An excess amount of the solid compound is added to a known volume of a solvent (e.g., water, ethanol, buffers of different pH). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
3. pKa Determination:
-
Method: Potentiometric titration.
-
Procedure: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the titration curve.
Synthesis of 5-Bromo-2-chloroisonicotinic acid
A patented method describes the synthesis of 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine.[1]
-
Step 1: Synthesis of 5-bromo-2-chloropyridine: 2,5-dichloropyridine is used as the raw material. A displacement reaction is carried out under the action of a specific solvent and catalyst to prepare 5-bromo-2-chloropyridine.[1]
-
Step 2: Hydroxylation: The resulting 5-bromo-2-chloropyridine is then hydroxylated to generate 5-bromo-2-chloroisonicotinic acid.[1]
Visualizations
Experimental Workflow for API Physicochemical Characterization
Caption: General workflow for the physicochemical characterization of an Active Pharmaceutical Ingredient (API).
Synthesis Pathway for 5-Bromo-2-chloroisonicotinic acid
References
- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 3. labinsights.nl [labinsights.nl]
- 4. 2-Bromo-5-chloro-isonicotinic acid | 530156-90-2 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
2-Bromo-5-chloroisonicotinic acid CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-chloroisonicotinic acid, a key building block in pharmaceutical and agrochemical research. This document outlines its chemical identity, physical properties, and available data, adhering to the highest standards of scientific and technical accuracy.
Chemical Identification and Properties
CAS Number: 530156-90-2[1][2][3][4]
Molecular Formula: C₆H₃BrClNO₂[3]
Molecular Weight: 236.45 g/mol [3]
Synonyms: 2-Bromo-5-chloropyridine-4-carboxylic acid
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White powder | [1] |
| Purity | Typically ≥95% or 99% | [1][2] |
| Storage | Inert atmosphere, room temperature or sealed and preserved | [1] |
Spectral Data
Experimental Protocols
Synthesis of this compound
A specific, detailed, and publicly available experimental protocol for the synthesis of this compound (CAS 530156-90-2) has not been identified in the reviewed literature.
However, a patented method exists for the synthesis of its isomer, 5-Bromo-2-chloroisonicotinic acid . This process involves the use of 2,5-dichloropyridine as a starting material. The synthesis proceeds through a displacement reaction to form 5-bromo-2-chloropyridine, which is then hydroxylated to yield the final product. While not directly applicable to the synthesis of this compound, this methodology provides insight into a potential synthetic strategy for related compounds.
A generalized workflow for the synthesis of a related compound, methyl 5-bromo-2-chloroisonicotinate, suggests that a common precursor could be 2-chloroisonicotinic acid or its derivatives, which would then undergo bromination and subsequent esterification.[5]
Hypothetical Synthetic Pathway:
The following diagram illustrates a potential, though unconfirmed, synthetic pathway for this compound, based on general organic chemistry principles and synthesis of related compounds.
Caption: A potential synthetic workflow for this compound.
Logical Relationships in Drug Discovery
This compound serves as a versatile building block in drug discovery due to its reactive sites, which allow for the introduction of various functional groups. The bromine and chlorine atoms, along with the carboxylic acid group, provide multiple points for chemical modification.
Signaling Pathway Interaction (Hypothetical):
As a hypothetical example, a derivative of this compound could be designed to interact with a cellular signaling pathway, such as a kinase cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Conclusion
This compound (CAS 530156-90-2) is a chemical compound with significant potential for applications in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents. While detailed public data on its spectral properties and a specific synthesis protocol are limited, this guide provides the foundational information necessary for researchers to source and begin working with this compound. For detailed experimental data, direct inquiry with chemical suppliers is recommended.
References
- 1. 2-Bromo-5-chloro-isonicotinic acid, CasNo.530156-90-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. 530156-90-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Tonto Tour | Virtual tour generated by Panotour [swvirtualmuseum.nau.edu]
- 4. 2-Bromo-5-chloro-isonicotinic acid | 530156-90-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
Technical Guide: Solubility Profile of 2-Bromo-5-chloroisonicotinic Acid in Common Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 2-Bromo-5-chloroisonicotinic acid is limited. This guide provides a comprehensive, generalized experimental protocol for determining its solubility and presents a hypothetical data set for illustrative purposes.
Introduction
This compound is a halogenated pyridine carboxylic acid derivative. Its chemical structure suggests a degree of polarity due to the carboxylic acid and nitrogen atom in the pyridine ring, while the bromo and chloro substituents add to its molecular weight and introduce lipophilic characteristics. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and various assays. This document outlines a systematic approach to determining the solubility of this compound and provides a framework for presenting the resulting data.
Physicochemical Properties (Illustrative)
A summary of key physicochemical properties is essential for interpreting solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | N/A |
| Molecular Weight | 236.45 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | 170 - 173 °C | [1] |
| pKa | ~1.61 (Predicted) | [2] |
Note: The melting point and pKa are for isomeric or related compounds and are provided for estimation purposes.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.[3][4][5][6]
3.1. Materials and Equipment
-
This compound (high purity)
-
A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Methanol) to prepare a stock solution of known concentration.
-
Calibration Curve: Prepare a series of dilutions from the stock standard to create calibration standards. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each test solvent in separate vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered solution with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Quantification: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
Data Presentation: Solubility Data Table (Hypothetical)
The following table illustrates how the quantitative solubility data for this compound should be presented. The values provided are hypothetical and for illustrative purposes only.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 25 | 150.2 | 0.635 |
| Ethanol | 25 | 85.5 | 0.362 |
| Acetone | 25 | 120.8 | 0.511 |
| Dichloromethane | 25 | 15.3 | 0.065 |
| Ethyl Acetate | 25 | 45.7 | 0.193 |
| Toluene | 25 | 5.1 | 0.022 |
| Hexane | 25 | <0.1 | <0.0004 |
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for determining the solubility of this compound.
Discussion
The hypothetical solubility data suggests that this compound is likely to be more soluble in polar protic and polar aprotic solvents such as methanol and acetone, and less soluble in non-polar solvents like toluene and hexane. This is consistent with the presence of the polar carboxylic acid group. The moderate solubility in solvents like ethyl acetate and dichloromethane indicates a balance between its polar and non-polar characteristics. For drug development professionals, this solubility profile would inform choices for reaction solvents, crystallization conditions, and potential formulation vehicles.
Conclusion
References
An In-depth Technical Guide on the Stability and Storage of 2-Bromo-5-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloroisonicotinic acid is a halogenated pyridine carboxylic acid derivative. Such compounds are valuable building blocks in medicinal chemistry and drug development due to their utility in forming a variety of molecular scaffolds. Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its integrity, purity, and reactivity for successful research and development outcomes. This guide synthesizes the available technical information on the stability and recommended storage and handling procedures for this compound.
Chemical Stability Profile
Based on available Safety Data Sheets (SDS), this compound is considered stable under recommended storage conditions[1]. However, the compound's reactivity is influenced by environmental factors such as moisture and contact with incompatible materials.
Summary of Stability and Storage Data
| Parameter | Recommendation/Observation | Source/Analogy |
| General Stability | Stable under normal and recommended storage conditions. | [1] |
| Moisture/Hydrolysis | Avoid moisture. Similar acid anhydrides are known to hydrolyze in the presence of water. | [1][2] |
| Light | Store in a dark place. Recommended for similar halogenated aromatic compounds to prevent potential photodecomposition. | Inferred from general chemical handling guidelines. |
| Temperature | Store in a cool place. Specific temperature ranges are not provided, but refrigeration (e.g., 4°C) is a common practice for such compounds. | Inferred from general chemical handling guidelines. |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. | [1] |
| Hazardous Decomposition | No specific data available for this compound. For similar compounds, decomposition may yield nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide, and hydrogen chloride. | Inferred from data on similar compounds. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, a plausible primary degradation route, based on the chemistry of carboxylic acid anhydrides and related compounds, is hydrolysis[2]. Contact with water or moisture in the air can lead to the cleavage of a potential anhydride linkage if the compound exists in such a form or facilitate other moisture-sensitive reactions.
Caption: Hypothetical hydrolysis of a dimeric anhydride form of this compound.
Recommended Storage and Handling Protocols
To maintain the stability and integrity of this compound, adherence to proper storage and handling procedures is essential. The following workflow is based on information from the Safety Data Sheet and general best practices for handling fine chemicals.
Experimental Protocol: General Handling and Storage
-
Receiving and Initial Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is tightly sealed.
-
-
Storage:
-
Store the compound in a cool, dry, and dark place[3].
-
Keep the container tightly closed to prevent moisture ingress[1][4][5].
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides[1].
-
For long-term storage, consider refrigeration at 4°C under an inert atmosphere (e.g., nitrogen or argon).
-
-
Handling:
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
-
Use clean, dry spatulas and glassware to prevent contamination.
-
-
Dispensing:
-
If possible, equilibrate the container to room temperature before opening to minimize moisture condensation.
-
If the compound is stored under an inert atmosphere, use techniques to maintain this atmosphere during dispensing (e.g., working in a glove box or using a nitrogen blanket).
-
After dispensing, securely reseal the container, potentially flushing with an inert gas before sealing.
-
References
The Pivotal Role of 2-Bromo-5-chloroisonicotinic Acid in the Development of Next-Generation Kinase Inhibitors: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – In the fast-evolving landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. This technical guide delves into the significant and expanding applications of 2-bromo-5-chloroisonicotinic acid, a versatile heterocyclic intermediate, in the synthesis of potent and selective kinase inhibitors. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthetic utility, biological applications, and the crucial role it plays in targeting key signaling pathways implicated in a range of diseases.
Core Applications in Kinase Inhibitor Synthesis
This compound has emerged as a valuable scaffold in medicinal chemistry due to its unique structural features. The presence of two distinct halogen atoms at positions 2 and 5 of the pyridine ring offers differential reactivity, allowing for sequential and site-selective modifications through various cross-coupling reactions. The carboxylic acid moiety at the 4-position provides a convenient handle for amide bond formation, a common and critical linkage in many kinase inhibitors that often interact with the hinge region of the kinase active site.
This strategic arrangement of functional groups makes this compound an ideal starting material for the construction of diverse chemical libraries for screening against a multitude of kinase targets. Its derivatives have shown considerable promise in the inhibition of key enzymes involved in inflammatory and oncogenic signaling cascades.[1]
Targeted Signaling Pathways
Derivatives of this compound have been particularly successful in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase and spleen tyrosine kinase (Syk).[2] Both of these kinases are critical nodes in signaling pathways that regulate inflammation and immune responses, making them attractive targets for the treatment of autoimmune diseases, inflammatory disorders, and certain cancers.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a central signaling cascade that responds to inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases. Inhibitors derived from this compound can effectively block the ATP-binding site of p38 MAP kinase, thereby attenuating the downstream inflammatory response.
Spleen Tyrosine Kinase (Syk) Signaling Pathway
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. It is a key mediator of allergic and inflammatory responses, making it a prime target for autoimmune diseases and allergies. Compounds synthesized from this compound can be designed to fit into the ATP-binding pocket of Syk, preventing its activation and downstream signaling.
Quantitative Data on Inhibitory Activity
The following table summarizes illustrative quantitative data for kinase inhibitors developed using substituted bromopyridine scaffolds, including those conceptually similar to derivatives of this compound. This data highlights the potential for generating highly potent molecules from this class of starting materials.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Illustrative Example 1 | p38α | 15 | Biochemical | [2] |
| Illustrative Example 2 | Syk | 8 | Biochemical | [2] |
| Illustrative Example 3 | p38α | 22 | Cell-based | [2] |
| Illustrative Example 4 | Syk | 12 | Cell-based | [2] |
Note: The data presented are illustrative and based on compounds described in patent literature for p38 and Syk inhibitors, where this compound is a cited intermediate.
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence. A generalized experimental workflow is depicted below, followed by detailed protocols for key transformations.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of this compound with a primary or secondary amine using a standard peptide coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed cross-coupling of the bromo-substituted amide intermediate with an aryl or heteroaryl boronic acid.
Materials:
-
Amide intermediate from Protocol 1
-
Aryl or heteroaryl boronic acid
-
Potassium phosphate
-
Tetrakis(triphenylphosphine)palladium(0)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the amide intermediate (1.0 eq), the corresponding arylboronic acid (1.1 eq), potassium phosphate (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at reflux (80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final kinase inhibitor.
Conclusion
This compound stands as a cornerstone intermediate for the synthesis of a new generation of kinase inhibitors. Its inherent reactivity and versatile functional handles provide medicinal chemists with a powerful tool to explore novel chemical space and develop potent and selective therapeutics for a range of diseases. The protocols and data presented in this guide offer a foundational understanding for researchers to leverage the full potential of this valuable building block in their drug discovery endeavors.
References
An In-depth Technical Guide on the Reactivity of Bromine and Chlorine Atoms in 2-Bromo-5-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloroisonicotinic acid is a versatile bifunctional building block in medicinal chemistry and drug development. Its utility stems from the differential reactivity of the bromine and chlorine substituents on the pyridine ring, allowing for selective functionalization through various synthetic methodologies. This technical guide provides a comprehensive overview of the reactivity of the bromine and chlorine atoms in this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document aims to serve as a practical resource for researchers by providing detailed experimental protocols, comparative reactivity data, and mechanistic insights.
Core Principles of Reactivity
The reactivity of the halogen atoms in this compound is governed by a combination of factors, including the inherent properties of the carbon-halogen bonds, the electronic effects of the pyridine ring and the carboxylic acid group, and the specific reaction conditions employed.
2.1. Inherent Leaving Group Ability
In general, for nucleophilic substitution and many cross-coupling reactions, the leaving group ability of halogens follows the order: I > Br > Cl > F. This trend is primarily attributed to the strength of the carbon-halogen bond, with the C-Br bond being weaker and more easily cleaved than the C-Cl bond.[1][2]
2.2. Electronic Effects of the Pyridine Ring
The pyridine nitrogen atom significantly influences the reactivity of the ring positions. The positions ortho (2- and 6-) and para (4-) to the nitrogen are electron-deficient and therefore more activated towards nucleophilic attack. In this compound, the bromine atom is situated at the activated 2-position, while the chlorine atom is at the less activated 5-position. This electronic factor would suggest a higher intrinsic reactivity for the bromine atom in nucleophilic aromatic substitution reactions.
2.3. Ligand-Controlled Selectivity in Cross-Coupling Reactions
While the inherent reactivity favors the C-Br bond, in palladium-catalyzed cross-coupling reactions, the site of reaction can be judiciously controlled by the choice of phosphine ligands.[3] Sterically hindered ligands can favor reaction at the less sterically hindered position, and ligands with different electronic properties can modulate the reactivity of the palladium catalyst towards either the C-Br or C-Cl bond. This "ligand-controlled selectivity" is a powerful tool for the selective functionalization of dihalopyridines.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for introducing a wide range of substituents at either the 2- or 5-position.
3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds. The general trend in reactivity for aryl halides in Suzuki coupling is I > Br > Cl.[4] Consequently, selective coupling at the 2-bromo position is generally favored under standard conditions. However, by tuning the catalyst, ligand, and reaction conditions, selectivity can be altered. For the closely related 5-bromo-2-chloropyrimidine, selective coupling at the C-Br bond is achieved under milder conditions, while more robust catalyst systems and higher temperatures may be required for coupling at the C-Cl bond.[3]
3.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity generally follows the order of C-I > C-Br > C-Cl.[5] Therefore, selective amination at the 2-bromo position is expected. Optimization of the ligand and base is crucial for achieving high yields and selectivity.
3.3. Negishi Coupling
The Negishi coupling utilizes organozinc reagents and is another effective method for C-C bond formation. The reactivity of the halide leaving group in Negishi coupling also generally follows the trend I > Br > Cl, suggesting a preference for reaction at the 2-bromo position.[6]
Quantitative Data on Reactivity
| Bond Type | General Bond Dissociation Energy (kcal/mol) | Expected Relative Reactivity in Oxidative Addition |
| Aryl-Br | ~70-80 | Higher |
| Aryl-Cl | ~80-95 | Lower |
Note: These are general values and can vary depending on the specific molecular structure.[7][8][9][10]
Experimental Protocols
The following are representative experimental protocols for the selective functionalization of this compound derivatives. It is important to note that these are general procedures and may require optimization for specific substrates and desired outcomes.
5.1. Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Bromo Position (Hypothetical)
This protocol is based on general procedures for selective Suzuki coupling of dihalopyridines.
-
Materials:
-
Methyl 2-bromo-5-chloroisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-bromo-5-chloroisonicotinate, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
5.2. Protocol 2: Selective Buchwald-Hartwig Amination at the 2-Bromo Position (Hypothetical)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.
-
Materials:
-
Methyl 2-bromo-5-chloroisonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In an oven-dried Schlenk tube, add methyl 2-bromo-5-chloroisonicotinate, NaOt-Bu, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add Pd₂(dba)₃ and anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Visualizations
6.1. Reaction Pathway Diagrams
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
6.2. Logical Workflow Diagram
Caption: Workflow for the selective functionalization of this compound.
Conclusion
The reactivity of the bromine and chlorine atoms in this compound presents a valuable opportunity for selective chemical transformations. While the inherent bond strength and electronic activation of the pyridine ring favor reaction at the 2-bromo position, modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, allow for remarkable control over the site of functionalization. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can selectively modify either the 2- or 5-position, enabling the efficient synthesis of a diverse range of complex molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid in the strategic use of this important synthetic building block.
References
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. Periodic trends in bond dissociation energies. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Bromo-5-chloroisonicotinic Acid as a Versatile Precursor for Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-chloroisonicotinic acid is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of novel and complex heterocyclic compounds. The strategic positioning of its bromo, chloro, and carboxylic acid functionalities offers orthogonal reactivity, enabling selective transformations and the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application as a precursor for the development of medicinally relevant pyrido[4,3-d]pyrimidines and thieno[3,2-c]pyridines. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its adoption in drug discovery and development programs.
Introduction
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in a wide range of biological interactions. Halogenated pyridine derivatives, in particular, are valuable intermediates in organic synthesis due to their susceptibility to various cross-coupling and nucleophilic substitution reactions. This compound has emerged as a key starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern allows for selective manipulation of the bromo and chloro groups, as well as modifications of the carboxylic acid, providing a versatile platform for the generation of diverse chemical entities with potential therapeutic applications.
This guide will explore the synthetic pathways commencing from this compound to generate advanced heterocyclic systems, providing detailed methodologies and expected outcomes based on established chemical principles.
Synthesis of this compound
The precursor itself can be synthesized from commercially available starting materials. A common route involves the selective halogenation of a pyridine derivative, followed by oxidation or hydrolysis to yield the carboxylic acid.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2,5-Dichloropyridine
-
Bromination of 2,5-Dichloropyridine: To a solution of 2,5-dichloropyridine in a suitable solvent (e.g., sulfuric acid), a brominating agent (e.g., N-bromosuccinimide) is added portion-wise at a controlled temperature. The reaction is monitored by TLC or GC-MS until completion. The mixture is then carefully quenched with a reducing agent (e.g., sodium bisulfite) and neutralized. The product, 2-bromo-5-chloropyridine, is extracted with an organic solvent, dried, and purified by distillation or chromatography.
-
Carboxylation of 2-Bromo-5-chloropyridine:
-
Method A: Lithiation and Carboxylation: 2-Bromo-5-chloropyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). An organolithium reagent (e.g., n-butyllithium) is added dropwise to effect lithium-halogen exchange at the 2-position. The resulting lithiated species is then quenched with an excess of solid carbon dioxide. Acidic workup liberates the carboxylic acid.
-
Method B: Palladium-Catalyzed Carbonylation: In a pressure vessel, 2-bromo-5-chloropyridine is combined with a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand, a base (e.g., triethylamine), and a source of carbon monoxide (e.g., Mo(CO)₆ or CO gas) in a suitable solvent (e.g., DMF). The reaction is heated under pressure until the starting material is consumed. After cooling and workup, the product is isolated.
-
| Step | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| Bromination | 2,5-Dichloropyridine, NBS, H₂SO₄, 0 °C to rt | 75-85 | >95 |
| Carboxylation (Method A) | 2-Bromo-5-chloropyridine, n-BuLi, CO₂, THF, -78 °C | 60-70 | >98 |
| Carboxylation (Method B) | 2-Bromo-5-chloropyridine, Pd(PPh₃)₄, CO, Et₃N, DMF, 100 °C | 70-80 | >98 |
Synthesis of Pyrido[4,3-d]pyrimidines
Pyrido[4,3-d]pyrimidines are an important class of fused heterocycles with diverse biological activities. The synthesis of these scaffolds from this compound typically involves the initial formation of a 2-amino-4-substituted-nicotinic acid derivative, followed by cyclization with a suitable one-carbon synthon.
Synthetic Workflow
Caption: Synthetic pathway to Pyrido[4,3-d]pyrimidines.
Experimental Protocols
-
Esterification of this compound: The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions in subsequent steps. To a solution of this compound in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized and extracted to afford methyl 2-bromo-5-chloroisonicotinate.
-
Amination of Methyl 2-bromo-5-chloroisonicotinate: The bromo group at the 2-position is susceptible to nucleophilic aromatic substitution. The methyl ester is dissolved in a suitable solvent (e.g., dioxane) in a sealed tube, and a solution of ammonia in methanol is added. The reaction is heated, and upon completion, the solvent is evaporated to yield methyl 2-amino-5-chloroisonicotinate.
-
Cyclization to the Pyrido[4,3-d]pyrimidine Core: The resulting aminonicotinate is heated in an excess of formamide or a mixture of formic acid and a dehydrating agent. This effects the cyclization to the desired 7-chloro-5,8-dihydropyrido[4,3-d]pyrimidin-4-one.
| Step | Reagents and Conditions | Typical Yield (%) | Key Intermediate |
| Esterification | MeOH, H₂SO₄ (cat.), reflux | 90-95 | Methyl 2-bromo-5-chloroisonicotinate |
| Amination | NH₃/MeOH, Dioxane, 120 °C | 70-80 | Methyl 2-amino-5-chloroisonicotinate |
| Cyclization | HCONH₂, 180 °C | 65-75 | 7-Chloro-5,8-dihydropyrido[4,3-d]pyrimidin-4-one |
Synthesis of Thieno[3,2-c]pyridines
Thieno[3,2-c]pyridines are another class of heterocyclic compounds with significant therapeutic potential. A common strategy for their synthesis from this compound involves a Gewald-type reaction of a key intermediate.
Synthetic Workflow
Caption: Synthetic pathway to Thieno[3,2-c]pyridines.
Experimental Protocols
-
Reduction of this compound: The carboxylic acid is reduced to the corresponding alcohol. To a solution of the acid in an anhydrous solvent like THF, a reducing agent such as borane-THF complex or lithium aluminum hydride is added carefully at a low temperature. After the reaction is complete, it is quenched, and the product, (2-bromo-5-chloropyridin-4-yl)methanol, is isolated.
-
Oxidation to 2-Bromo-5-chloroisonicotinaldehyde: The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in a suitable solvent such as dichloromethane (DCM). The reaction progress is monitored by TLC, and upon completion, the crude aldehyde is purified.
-
Gewald Reaction: The aldehyde is then subjected to a Gewald reaction. A mixture of the aldehyde, ethyl cyanoacetate, elemental sulfur, and a catalytic amount of a base (e.g., morpholine or triethylamine) in a solvent like ethanol is heated. This one-pot reaction leads to the formation of the substituted ethyl 2-amino-5-bromo-7-chlorothieno[3,2-c]pyridine-3-carboxylate.
| Step | Reagents and Conditions | Typical Yield (%) | Key Intermediate |
| Reduction | BH₃·THF, THF, 0 °C to rt | 85-95 | (2-Bromo-5-chloropyridin-4-yl)methanol |
| Oxidation | MnO₂, DCM, rt | 70-80 | 2-Bromo-5-chloroisonicotinaldehyde |
| Gewald Reaction | Ethyl cyanoacetate, S, Morpholine, EtOH, reflux | 60-70 | Ethyl 2-amino-5-bromo-7-chlorothieno[3,2-c]pyridine-3-carboxylate |
Further Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The halogen atoms on the synthesized heterocyclic cores provide handles for further diversification through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Signaling Pathway of a Generic Suzuki-Miyaura Coupling
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a degassed solution of the halogenated heterocycle in a suitable solvent system (e.g., dioxane/water), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are added. The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by extraction and the product is purified by chromatography.
| Reaction | Catalyst | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 60-90 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | 50-85 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 55-85 |
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Its distinct reactive sites allow for a modular and efficient approach to building complex molecular frameworks such as pyrido[4,3-d]pyrimidines and thieno[3,2-c]pyridines. The potential for further diversification of these scaffolds through well-established cross-coupling methodologies makes this compound a valuable tool for medicinal chemists and drug development professionals in the quest for new therapeutic agents. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource to stimulate and facilitate further research in this promising area.
An In-depth Technical Guide on the Discovery and History of 2-Bromo-5-chloroisonicotinic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloroisonicotinic acid is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its structural arrangement, featuring a carboxylic acid group and two different halogen atoms on the pyridine ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide delves into the historical development and core synthetic strategies for producing this valuable building block, providing detailed experimental insights and comparative data for professionals in the field of drug discovery and development.
Historical Perspective and Discovery
While a singular "discovery" of this compound is not prominently documented, its emergence in the scientific literature is intrinsically linked to the broader development of halogenated pyridine compounds for medicinal chemistry. The synthesis of such molecules has been driven by the need for versatile scaffolds in drug design. Halogenation of drug molecules is a common strategy to enhance membrane binding and permeation. The historical synthesis of nicotinic and isonicotinic acid derivatives has evolved from simple oxidation of picoline precursors to more sophisticated halogenation and functionalization techniques.[2][3] The development of methods like halogen-metal exchange reactions opened up new avenues for introducing functional groups onto the pyridine ring, which were pivotal for creating complex derivatives like the target compound.[4][5] The methods described in patents, particularly from the 21st century, highlight the compound's modern relevance and provide the clearest historical record of its synthesis.
Core Synthetic Strategies
Two primary strategies have been identified for the synthesis of this compound: the construction of the substituted pyridine ring followed by the introduction of the carboxylic acid functionality, and the direct halogenation of a pre-existing isonicotinic acid derivative.
Route 1: Synthesis from 2,5-Dichloropyridine
A notable and efficient method for preparing this compound begins with 2,5-dichloropyridine.[1] This approach involves a two-step process: a halogen exchange (displacement) reaction followed by the introduction of the carboxylic acid group.
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-2-chloropyridine
This step, described as a "displacement method" in the patent literature, involves the substitution of one chlorine atom with bromine.[1] While the patent does not provide a specific reagent, a plausible method would involve a halogen exchange reaction.
Step 2: Carboxylation of 5-Bromo-2-chloropyridine
The second step is described as "hydroxylating" to generate the final product.[1] In the context of organic synthesis, this is likely a misnomer for carboxylation. A common and effective method for achieving this transformation is through a halogen-metal exchange followed by quenching with carbon dioxide.
-
Metalation: 5-Bromo-2-chloropyridine is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C).
-
An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange at the 4-position, generating a lithiated pyridine intermediate.
-
Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The organolithium intermediate acts as a nucleophile, attacking the carbon dioxide to form a lithium carboxylate salt after warming to room temperature.
-
Acidification: The reaction is quenched with water, and the mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the desired this compound.
Quantitative Data Summary for Route 1:
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2,5-Dichloropyridine | Brominating Agent | Inert Solvent | Varies | High |
| 2 | 5-Bromo-2-chloropyridine | 1. n-BuLi 2. CO₂ 3. HCl | THF | -78 to RT | Good |
Note: Specific yields and conditions for this exact pathway are not detailed in the provided search results and are based on established chemical principles.
Logical Workflow for Route 1
Caption: Synthesis of this compound from 2,5-Dichloropyridine.
Route 2: Halogenation of 2-Chloroisonicotinic Acid
An alternative strategy involves starting with a pyridine ring that already contains the carboxylic acid group. The synthesis of the methyl ester of the target compound suggests that a common precursor is 2-chloroisonicotinic acid, which then undergoes bromination.[6]
Experimental Protocol:
This method is analogous to the Hell-Volhard-Zelinskii reaction for α-bromination of carboxylic acids, adapted for a pyridine ring.[7]
-
Activation: 2-Chloroisonicotinic acid is treated with a halogenating agent like thionyl chloride or phosphorus tribromide to convert the carboxylic acid into a more reactive acyl halide. This step is crucial as the carboxylic acid itself is not sufficiently reactive for direct bromination.
-
Bromination: Elemental bromine (Br₂) is added to the reaction mixture. The acyl halide intermediate can enolize, and the resulting enol attacks the bromine to install a bromine atom at the 5-position (alpha to the carbonyl group in terms of reactivity pathway, though meta to the nitrogen).
-
Hydrolysis: The reaction mixture is then worked up with water to hydrolyze the acyl halide back to the carboxylic acid, yielding the final product, this compound.
Quantitative Data Summary for Route 2:
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1-3 | 2-Chloroisonicotinic Acid | 1. PBr₃ or SOCl₂ 2. Br₂ 3. H₂O | Typically neat or CCl₄ | Reflux | Moderate-High |
Note: This is a generalized protocol. Specific conditions for the bromination of nicotinic acid derivatives can vary. For example, the bromination of nicotinic acid itself has been reported with high yields using bromine and thionyl chloride in the presence of an iron catalyst.[8]
Logical Workflow for Route 2
Caption: Synthesis via bromination of a 2-Chloroisonicotinic acid precursor.
Alternative Pathway: The Sandmeyer Approach
While not a direct synthesis of the target acid, the Sandmeyer reaction is a historically significant method for introducing bromine onto a pyridine ring and is well-documented for producing the key intermediate, 2-bromo-5-chloropyridine.[9][10]
Experimental Protocol for 2-Bromo-5-chloropyridine:
-
Diazotization: 2-Amino-5-chloropyridine is dissolved in an aqueous hydrobromic acid (HBr) solution and cooled to below 10°C.[10]
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature, to form an in-situ diazonium salt.[9][10]
-
Sandmeyer Reaction: The diazonium salt is then decomposed, often catalyzed by copper(I) bromide (CuBr), to replace the diazo group with bromine.
-
Work-up: The reaction mixture is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent.[9]
This intermediate, 2-bromo-5-chloropyridine, could then be carboxylated at the 4-position as described in Route 1 to yield the final product.
Quantitative Data for Sandmeyer Synthesis of Intermediate:
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-5-chloropyridine | HBr, NaNO₂ | Water | < 10 | 91-93 | [9] |
Experimental Workflow for Key Intermediate via Sandmeyer Reaction
Caption: Sandmeyer reaction to form the 5-Bromo-2-chloropyridine intermediate.
Conclusion
The synthesis of this compound has been approached through several strategic routes, reflecting the ingenuity of synthetic organic chemists. The method starting from 2,5-dichloropyridine appears to be a direct and efficient industrial approach, leveraging halogen-metal exchange for the critical carboxylation step.[1] Alternatively, the halogenation of a pre-functionalized isonicotinic acid core presents a classic and viable pathway.[6] The well-established Sandmeyer reaction provides a reliable method to produce a key intermediate, which can then be further elaborated to the final product. The choice of a particular synthetic route by researchers and drug development professionals will depend on factors such as the availability of starting materials, scalability, and overall cost-effectiveness. The continued importance of this compound as a pharmaceutical building block ensures that the refinement and discovery of new synthetic methodologies will remain an active area of research.
References
- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 3. chempanda.com [chempanda.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 9. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
A Theoretical Investigation of the Electronic Structure of 2-Bromo-5-chloroisonicotinic Acid: A Methodological Whitepaper
Disclaimer: As of late 2025, a detailed theoretical study on the electronic structure of 2-Bromo-5-chloroisonicotinic acid is not available in published scientific literature. This guide therefore provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to conduct such an investigation. The protocols and data structures outlined below are based on established computational chemistry practices for similar halogenated pyridine derivatives.
This technical guide details a robust computational approach to elucidate the electronic structure, molecular geometry, and spectroscopic properties of this compound. The primary methodology employed is Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Detailed Computational Protocol
The following protocol outlines the steps for a comprehensive theoretical analysis of this compound using DFT.
1.1. Molecular Modeling and Geometry Optimization: The initial 3D structure of this compound will be constructed using molecular modeling software (e.g., GaussView, Avogadro). A preliminary geometry optimization will be performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure. The final geometry optimization will be carried out using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries for organic molecules containing halogens. Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
1.2. Electronic Structure Analysis: Following geometry optimization, a series of single-point energy calculations will be performed to analyze the electronic properties. This will include the calculation of:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides insight into the molecule's excitability.
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
-
Mulliken Atomic Charges: These will be calculated to quantify the charge distribution on each atom.
1.3. Spectroscopic Properties Prediction:
-
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities will be calculated from the optimized geometry and force constants. The predicted spectra can be compared with experimental data for structural validation.
-
Nuclear Magnetic Resonance (NMR) Spectra: The 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Tetramethylsilane (TMS) will be used as the reference standard.
-
UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum and identify the nature of electronic transitions.
1.4. Software: All calculations will be performed using a quantum chemistry software package such as Gaussian, ORCA, or NWChem.
Data Presentation
The quantitative results from the theoretical calculations should be organized into the following tables for clarity and comparative analysis.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C2-Br | Data to be populated |
| C5-Cl | Data to be populated | |
| C4-C(OOH) | Data to be populated | |
| C=O | Data to be populated | |
| O-H | Data to be populated | |
| ... | Additional bonds | |
| Bond Angles | N1-C2-Br | Data to be populated |
| C4-C5-Cl | Data to be populated | |
| C3-C4-C(OOH) | Data to be populated | |
| ... | Additional angles | |
| Dihedral Angles | C2-C3-C4-C5 | Data to be populated |
| C3-C4-C(OOH)-O | Data to be populated | |
| ... | Additional dihedrals |
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| Energy of HOMO | Data to be populated |
| Energy of LUMO | Data to be populated |
| HOMO-LUMO Energy Gap (ΔE) | Data to be populated |
| Ionization Potential | Data to be populated |
| Electron Affinity | Data to be populated |
| Electronegativity (χ) | Data to be populated |
| Chemical Hardness (η) | Data to be populated |
| Chemical Softness (S) | Data to be populated |
| Electrophilicity Index (ω) | Data to be populated |
| Dipole Moment (Debye) | Data to be populated |
Table 3: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) |
| C-H stretch | Data to be populated | Data to be populated | Data to be populated |
| C=O stretch | Data to be populated | Data to be populated | Data to be populated |
| C-Br stretch | Data to be populated | Data to be populated | Data to be populated |
| C-Cl stretch | Data to be populated | Data to be populated | Data to be populated |
| Ring breathing | Data to be populated | Data to be populated | Data to be populated |
| ... | Additional modes | Additional modes | Additional modes |
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the computational study.
Caption: Computational workflow for the electronic structure analysis of this compound.
Methodological & Application
Application Note and Protocol: Synthesis of Amides from 2-Bromo-5-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of amide derivatives from 2-Bromo-5-chloroisonicotinic acid, a versatile building block in medicinal chemistry. The protocols outlined below utilize common coupling reagents to facilitate efficient amide bond formation, a cornerstone reaction in the development of novel pharmaceutical agents.
Introduction
This compound is a valuable heterocyclic scaffold used in the synthesis of complex molecules for drug discovery. The carboxylic acid moiety serves as a key handle for derivatization, most commonly through the formation of amide bonds. Amide synthesis is one of the most frequently employed reactions in medicinal chemistry, owing to the stability and prevalence of the amide functional group in biologically active compounds.[1][2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the competing acid-base reaction.[3] Therefore, the carboxylic acid must first be activated to a more electrophilic species to readily react with an amine.[1][3] This is typically achieved using a variety of "coupling reagents."
This application note details several robust methods for the synthesis of amides from this compound, providing researchers with a selection of protocols to suit different amines and laboratory setups.
Principle of Amide Bond Formation
The most common strategy for amide synthesis involves the activation of the carboxylic acid using a coupling reagent. This process generally occurs in two steps within a single pot:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[1][3]
-
Aminolysis: The amine nucleophilically attacks the activated intermediate, forming the desired amide bond and releasing the coupling reagent byproducts.
An organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically required to neutralize the acidic byproducts generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.[4]
Experimental Protocols
The following are general protocols for the synthesis of amides from this compound using common classes of coupling reagents.
Protocol 1: Amide Synthesis using HATU (An Aminium Salt Reagent)
This protocol is highly efficient, with rapid reaction times and minimal side reactions.[]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1-1.2 equiv.) and Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.[4]
-
Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired primary or secondary amine (1.0-1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation:
-
Pour the reaction mixture into water to precipitate the crude product.
-
If a precipitate does not form, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).[3][4]
-
Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[6][7]
Protocol 2: Amide Synthesis using EDC (A Carbodiimide Reagent)
This method utilizes a water-soluble carbodiimide, simplifying the removal of byproducts during workup.
-
Preparation: Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or DMF in a round-bottom flask.
-
Additive: Add an activating additive such as 1-Hydroxybenzotriazole (HOBt) (1.1-1.2 equiv.). HOBt is often used with carbodiimides to improve efficiency and suppress potential racemization in chiral substrates.[3]
-
Reagent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv.) and a base like DIPEA or TEA (2.0-3.0 equiv.).
-
Activation: Stir the mixture at room temperature for 10-20 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup and Isolation:
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).[3]
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material via flash chromatography or recrystallization.
Data Presentation: Comparison of Coupling Conditions
The selection of reagents can be tailored based on the specific amine substrate and desired reaction conditions. The table below summarizes common parameters.
| Parameter | Method 1: HATU | Method 2: EDC/HOBt | Notes |
| Coupling Reagent | HATU | EDC·HCl | HATU is often faster and more efficient for hindered substrates.[] |
| Additive | None required | HOBt or HOAt | Additives suppress side reactions and racemization.[3] |
| Base | DIPEA, TEA | DIPEA, TEA, NMM | An organic base neutralizes acidic byproducts.[4] |
| Solvent | DMF, DCM, Acetonitrile | DMF, DCM | Anhydrous, aprotic solvents are preferred.[4] |
| Temperature | 0 °C to Room Temp. | Room Temperature | Reactions are often initiated at a lower temperature.[4] |
| Reaction Time | 1 - 4 hours | 2 - 16 hours | Reaction times can vary based on substrate reactivity.[3] |
Mandatory Visualizations
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amides from this compound.
Purification and Characterization
Purification is critical to obtaining the final amide product in high purity.
-
Aqueous Workup: The initial workup is designed to remove the bulk of water-soluble reagents and byproducts. The choice of acidic and basic washes helps to remove unreacted starting materials (acid and amine).
-
Flash Column Chromatography: This is the most common method for purifying amide products.[6] A gradient of solvents, typically Hexanes and Ethyl Acetate or Dichloromethane and Methanol, is used to elute the compound from a silica gel column.
-
Recrystallization: For solid products, recrystallization can be an effective purification technique, often yielding highly pure crystalline material.[7] Suitable solvents include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[7]
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 6. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-chloroisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-chloroisonicotinic acid with a variety of arylboronic acids. The synthesis of 2-aryl-5-chloroisonicotinic acid derivatives is of significant interest in medicinal chemistry and drug discovery due to the prevalence of substituted pyridine scaffolds in pharmacologically active molecules.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] This reaction is widely utilized in the synthesis of biaryls, a structural motif present in many pharmaceuticals, agrochemicals, and functional materials.[1][2] The use of this compound as a substrate allows for the introduction of diverse aryl groups at the 2-position of the pyridine ring, providing a valuable tool for the construction of compound libraries for drug screening. The resulting 2-aryl-5-chloroisonicotinic acid derivatives can serve as key intermediates for further functionalization.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid proceeds in the presence of a palladium catalyst and a base. The general transformation is depicted below:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling of this compound.
Due to the presence of the carboxylic acid, which can interfere with the catalytic cycle, it is often advantageous to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the Suzuki coupling. The ester can then be hydrolyzed in a subsequent step to yield the desired 2-aryl-5-chloroisonicotinic acid.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of substrates analogous to this compound. This data is intended to serve as a guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | ~85-95 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 12 | High | [3] |
| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-24 | Good to Excellent | [4] |
| 4 | 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (3) | K₂CO₃ (2) | DMF/H₂O | 80 | 6 | Good to Excellent | [3] |
| 5 | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | ~73 | [4] |
Note: Yields are based on reactions with structurally similar 2-bromopyridine derivatives and may vary for this compound.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of this compound (or its methyl ester).
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general and widely used method for the Suzuki coupling of aryl bromides.
Materials:
-
Methyl 2-bromo-5-chloroisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromo-5-chloroisonicotinate, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-aryl-5-chloroisonicotinate.
-
For the free acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Protocol 2: Suzuki Coupling using a Buchwald-Hartwig Precatalyst
This protocol utilizes a more active catalyst system that can be effective for more challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water, degassed
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add degassed toluene and stir for 10 minutes to form the active catalyst.
-
To this mixture, add this compound, the arylboronic acid, and K₂CO₃.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to precipitate the product, if the product is in the aqueous layer. Otherwise, wash the organic layer with water and brine.
-
If the product precipitates, filter and wash with water. If the product is in the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols: Esterification of 2-Bromo-5-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of methyl and ethyl esters of 2-bromo-5-chloroisonicotinic acid, a key intermediate in the development of pharmaceutical and agrochemical compounds. Two common and effective esterification methods are presented: the direct acid-catalyzed Fischer esterification and a two-step procedure via an acyl chloride intermediate.
Introduction
This compound and its ester derivatives are valuable building blocks in organic synthesis. The presence of bromo, chloro, and carboxylic acid functional groups on the pyridine ring allows for a variety of subsequent chemical modifications, making these compounds highly versatile for the synthesis of complex target molecules. The esterification of the carboxylic acid group is a fundamental transformation that enables further reactions and can influence the physicochemical properties of the molecule.
Experimental Protocols
Two primary methods for the esterification of this compound are detailed below. Method A describes the classic Fischer esterification, a one-step, acid-catalyzed reaction. Method B outlines a two-step process involving the formation of a more reactive acyl chloride intermediate, which can be advantageous for less reactive substrates or when milder reaction conditions are required for the final ester formation step.
Method A: Direct Acid-Catalyzed Esterification (Fischer Esterification)
This protocol describes the synthesis of methyl and ethyl esters of this compound using a direct acid-catalyzed reaction with an excess of the corresponding alcohol.[1][2][3][4][5]
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add a large excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester), which also serves as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst), water, and brine.[1]
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Method B: Two-Step Esterification via Acyl Chloride
This method involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol. This can often lead to higher yields and may be more suitable for larger-scale synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Methanol or Ethanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
-
Esterification:
-
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane.
-
Cool the solution in an ice bath and slowly add the desired alcohol (methanol or ethanol).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with a saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography as described in Method A.
-
Data Presentation
The following table summarizes representative quantitative data for esterification reactions. Note that the yields for the direct esterification of this compound are estimated based on analogous reactions, as specific literature values were not found.
| Parameter | Methyl Ester (Method A) | Ethyl Ester (Method A) | Methyl 5-bromo-2-chloropyridine-3-carboxylate (via Acyl Chloride) |
| Starting Material | This compound | This compound | 5-Bromo-2-hydroxynicotinic acid |
| Alcohol | Methanol | Ethanol | Methanol |
| Catalyst/Reagent | H₂SO₄ (catalytic) | H₂SO₄ (catalytic) | SOCl₂ (excess), DMF (catalytic) |
| Solvent | Methanol (excess) | Ethanol (excess) | Dichloromethane |
| Reaction Temperature | Reflux | Reflux | Reflux (for both steps) |
| Reaction Time | 2-6 hours (estimated) | 2-6 hours (estimated) | 2h (acyl chloride), 1h (esterification) |
| Purity | >95% after purification | >95% after purification | Not specified |
Visualizations
The following diagrams illustrate the chemical reaction and the general experimental workflow for the esterification process.
Caption: Chemical reaction scheme for the Fischer esterification.
Caption: A generalized workflow for the esterification process.
References
Application Notes and Protocols: Synthesis of Enzyme Inhibitors from 2-Bromo-5-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloroisonicotinic acid is a halogenated pyridine carboxylic acid with potential as a versatile starting material in the synthesis of heterocyclic compounds for drug discovery. The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to selective functionalization, along with a carboxylic acid handle for amide bond formation, makes it an attractive scaffold for creating libraries of potential enzyme inhibitors. While specific examples of enzyme inhibitors synthesized directly from this compound are not extensively documented in publicly available literature, the chemical reactivity of this molecule is analogous to similar substituted pyridines, such as 2-bromo-6-methylisonicotinic acid, which is a known precursor for kinase and PARP inhibitors.[1][2]
These application notes provide representative protocols for the derivatization of this compound to generate potential enzyme inhibitors. The methodologies are based on established synthetic transformations for similar bromo-substituted heterocyclic acids.
Key Synthetic Strategies
The primary synthetic routes for elaborating the this compound scaffold include:
-
Amide Bond Formation: The carboxylic acid moiety can be readily converted to an amide, introducing a wide range of substituents.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position is susceptible to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, or amino groups.[3]
These reactions can be performed sequentially to build molecular complexity and generate diverse chemical entities for screening against various enzyme targets.
Data Presentation: Representative Inhibitory Activity
Due to the limited specific data for inhibitors derived from this compound, the following table presents hypothetical inhibitory data for a series of generic derivatives. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) could be tabulated. The values are modeled on typical data for kinase inhibitors.
| Compound ID | R1 (from Amidation) | R2 (from Suzuki Coupling) | Target Kinase IC50 (nM) |
| 1a | Cyclopropylamine | Phenyl | 850 |
| 1b | (S)-1-phenylethanamine | Phenyl | 420 |
| 1c | Morpholine | Phenyl | >10000 |
| 2a | Cyclopropylamine | 4-fluorophenyl | 375 |
| 2b | (S)-1-phenylethanamine | 4-fluorophenyl | 150 |
| 2c | Morpholine | 4-fluorophenyl | 8500 |
| 3a | Cyclopropylamine | 3-pyridyl | 210 |
| 3b | (S)-1-phenylethanamine | 3-pyridyl | 85 |
| 3c | Morpholine | 3-pyridyl | 6200 |
Experimental Protocols
Protocol 1: Amide Bond Formation
This protocol describes the synthesis of an N-substituted-2-bromo-5-chloroisonicotinamide intermediate using a standard peptide coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the introduction of an aryl or heteroaryl group at the 2-position of the pyridine ring via a Suzuki-Miyaura coupling reaction.
Materials:
-
N-substituted-2-bromo-5-chloroisonicotinamide (from Protocol 1)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Degassed solvent mixture (e.g., Toluene/water 4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the N-substituted-2-bromo-5-chloroisonicotinamide (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-chloro-isonicotinamide derivative.[3]
Visualizations
Caption: General synthetic workflow for producing enzyme inhibitor candidates.
Caption: Representative kinase signaling pathway and point of inhibition.
References
Synthesis of 2-Bromo-5-chloroisonicotinic Acid and Its Derivatives: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 2-Bromo-5-chloroisonicotinic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described methodology offers a reliable and efficient pathway for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. This document outlines a two-step synthetic route, commencing with the conversion of 2-amino-5-chloropyridine to 2-bromo-5-chloropyridine, followed by a selective carboxylation at the 4-position.
Introduction
This compound is a versatile building block in organic synthesis, featuring multiple reaction sites that allow for diverse chemical modifications. Its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. This protocol details a robust and reproducible method for the preparation of this important synthetic intermediate and its subsequent derivatization.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the diazotization of 2-amino-5-chloropyridine followed by a Sandmeyer-type bromination to yield 2-bromo-5-chloropyridine. The subsequent step introduces a carboxylic acid functionality at the 4-position of the pyridine ring via a halogen-metal exchange reaction followed by quenching with carbon dioxide.
Figure 1: Overall synthetic workflow for this compound and its derivatives.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-chloropyridine
This procedure is adapted from established Sandmeyer reaction protocols.[1]
Materials and Reagents:
-
2-Amino-5-chloropyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a well-ventilated fume hood, dissolve 2-amino-5-chloropyridine (e.g., 25.6 g, 0.2 mol) in 48% hydrobromic acid (100 mL).
-
Cool the solution to below 10 °C in an ice bath.
-
Slowly add bromine (26 mL, 0.52 mol) to the stirred solution, maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 mL) and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature.
-
Slowly and carefully add a solution of sodium hydroxide (74.6 g, 1.86 mol) in water (100 mL) to neutralize the reaction mixture. The temperature should be kept below 20-25 °C during this addition.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude 2-bromo-5-chloropyridine can be purified by recrystallization or column chromatography.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-chloropyridine | [1] |
| Key Reagents | HBr, Br₂, NaNO₂ | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | < 10 °C | [1] |
| Reaction Time | ~1.5 hours | [1] |
| Typical Yield | 91-93% | [1] |
Step 2: Synthesis of this compound
This protocol is based on halogen-metal exchange and subsequent carboxylation, a common method for introducing carboxylic acid groups onto aromatic rings.
Materials and Reagents:
-
2-Bromo-5-chloropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve 2-bromo-5-chloropyridine (e.g., 19.2 g, 0.1 mol) in anhydrous THF (200 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the organolithium species.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Carefully and quickly, transfer the organolithium solution via a cannula into the flask containing the crushed dry ice with vigorous stirring. A large amount of gas will evolve.
-
Allow the mixture to warm to room temperature overnight.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3, which should precipitate the carboxylic acid.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
-
The product can be further purified by recrystallization.
Quantitative Data for Step 2:
| Parameter | Value |
| Starting Material | 2-Bromo-5-chloropyridine |
| Key Reagents | n-Butyllithium, Dry Ice (CO₂) |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C |
| Reaction Time | ~2-3 hours (plus overnight warming) |
| Typical Yield | Moderate to good (specific yield depends on precise conditions) |
Derivatization of this compound
The carboxylic acid moiety of the title compound can be readily converted into a variety of derivatives, such as amides and esters, using standard organic chemistry techniques.
Example: Synthesis of an Amide Derivative
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HOBt/EDC).
-
Add a base (e.g., triethylamine or diisopropylethylamine).
-
Add the desired amine and stir the reaction mixture at room temperature until completion.
-
Work-up the reaction by washing with aqueous solutions and purify the product by chromatography or recrystallization.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound and its derivatives. The described protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of new chemical entities with potential biological or material applications. Careful execution of these procedures in a well-equipped laboratory is essential for successful outcomes.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-5-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis of 2-Bromo-5-chloroisonicotinic acid, a key building block in the development of novel pharmaceutical compounds. The following sections detail two primary synthetic routes, present key reaction parameters in a structured format, and offer detailed experimental protocols.
Synthetic Overview
The large-scale synthesis of this compound can be effectively achieved through a two-step process. The initial step involves the formation of the key intermediate, 2-bromo-5-chloropyridine. This intermediate can be synthesized from either 2-amino-5-chloropyridine via a Sandmeyer-type reaction or from 2,5-dichloropyridine through a halogen exchange reaction. The subsequent and final step is the regioselective carboxylation of 2-bromo-5-chloropyridine at the 4-position to yield the desired product. This is typically accomplished through the formation of an organometallic intermediate (either a Grignard reagent or an organolithium species) followed by quenching with a carbon dioxide source.
Route 1: Synthesis via 2-Amino-5-chloropyridine
This route involves the diazotization of readily available 2-amino-5-chloropyridine, followed by a bromination reaction to produce 2-bromo-5-chloropyridine. This intermediate is then carboxylated.
Step 1: Synthesis of 2-Bromo-5-chloropyridine from 2-Amino-5-chloropyridine
Experimental Protocol:
A detailed procedure for the synthesis of 2-bromo-5-chloropyridine from 2-amino-5-chloropyridine is as follows:
-
Reaction Setup: A solution of 2-amino-5-chloropyridine (1.0 eq) in 48% aqueous hydrobromic acid is prepared in a suitable reactor and cooled to a temperature between 0 and 10°C.
-
Bromination: To this solution, bromine (2.6 eq) is added while maintaining the low temperature.
-
Diazotization: A solution of sodium nitrite (2.35 eq) in water is then added dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature is kept between 0 and 10°C.
-
Reaction Completion: The mixture is stirred for an additional 30 minutes at the same temperature.
-
Work-up: The reaction is carefully quenched by the addition of a sodium hydroxide solution, keeping the temperature below 20-25°C. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a saturated sodium bisulfite solution and ice water, then air-dried to yield 2-bromo-5-chloropyridine as a beige powder. Further purification can be achieved by recrystallization from hexane.
Quantitative Data for the Synthesis of 2-Bromo-5-chloropyridine from 2-Amino-5-chloropyridine
| Parameter | Value/Range | Notes |
| Starting Material | 2-Amino-5-chloropyridine | --- |
| Reagents | Hydrobromic acid (48%), Bromine, Sodium nitrite | --- |
| Solvent | Water | --- |
| Reaction Temperature | 0 - 10°C | Critical for diazonium salt stability. |
| Reaction Time | 1.5 hours | --- |
| Typical Yield | 91-93%[1] | High-yielding reaction. |
| Purity | >98% after recrystallization | --- |
Route 2: Synthesis via 2,5-Dichloropyridine
An alternative approach to 2-bromo-5-chloropyridine starts from 2,5-dichloropyridine, involving a halogen exchange reaction.
Step 1: Synthesis of 2-Bromo-5-chloropyridine from 2,5-Dichloropyridine
Experimental Protocol:
The synthesis from 2,5-dichloropyridine is carried out as follows:
-
Reaction Setup: A mixture of 2,5-dichloropyridine (1.0 eq) in a 30% hydrobromic acid-acetic acid solution and water is heated to 110°C.
-
Reaction: The mixture is stirred at this temperature for an extended period (e.g., 4 days).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.
-
Purification: The solid is suspended in water and neutralized with sodium carbonate. The product is then extracted with ethyl acetate, and the organic layer is dried and concentrated to give 2-bromo-5-chloropyridine.
Quantitative Data for the Synthesis of 2-Bromo-5-chloropyridine from 2,5-Dichloropyridine
| Parameter | Value/Range | Notes |
| Starting Material | 2,5-Dichloropyridine | --- |
| Reagents | Hydrobromic acid (30% in acetic acid) | --- |
| Solvent | Water/Acetic Acid | --- |
| Reaction Temperature | 110°C | Requires elevated temperatures. |
| Reaction Time | ~4 days | Long reaction time. |
| Typical Yield | 94% | Excellent yield. |
| Purity | High purity after work-up | --- |
Final Step: Carboxylation of 2-Bromo-5-chloropyridine
The crucial step to obtain the final product is the introduction of a carboxylic acid group at the 4-position of 2-bromo-5-chloropyridine. This is achieved through the formation of an organometallic intermediate. Two primary methods are presented here: lithiation followed by carboxylation and Grignard reaction followed by carboxylation.
Method A: Carboxylation via Lithiation
Experimental Protocol:
This method involves a lithium-halogen exchange followed by quenching with carbon dioxide.
-
Reaction Setup: A solution of 2-bromo-5-chloropyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is prepared in a reactor under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05-1.1 eq) is added dropwise to the cooled solution, maintaining the temperature at -78°C. The mixture is then stirred at this temperature for 1 hour.
-
Carboxylation: The reaction mixture is then quenched by pouring it over a large excess of freshly crushed solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through the solution, while maintaining a low temperature.
-
Work-up: The reaction is allowed to warm to room temperature, and then quenched with water. The aqueous layer is separated and acidified with a strong acid (e.g., HCl) to a pH of 2-3, leading to the precipitation of the product.
-
Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Method B: Carboxylation via Grignard Reaction
Experimental Protocol:
This method utilizes a Grignard reagent for the carboxylation.
-
Grignard Reagent Formation: In a dry, inert atmosphere, magnesium turnings (1.2 eq) are activated (e.g., with a small crystal of iodine). A solution of 2-bromo-5-chloropyridine (1.0 eq) in anhydrous THF is then added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Carboxylation: The freshly prepared Grignard reagent is then added to a slurry of crushed dry ice in THF at a low temperature.
-
Work-up: The reaction mixture is warmed to room temperature and then quenched by the addition of an aqueous acid (e.g., 1M HCl).
-
Purification: The aqueous layer is separated, and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed, and dried.
Quantitative Data for the Carboxylation of 2-Bromo-5-chloropyridine
| Parameter | Method A (Lithiation) | Method B (Grignard) | Notes |
| Starting Material | 2-Bromo-5-chloropyridine | 2-Bromo-5-chloropyridine | --- |
| Key Reagents | n-Butyllithium, Carbon Dioxide | Magnesium, Carbon Dioxide | --- |
| Solvent | Anhydrous THF | Anhydrous THF | Strict anhydrous conditions are crucial. |
| Reaction Temperature | -78°C | 0°C to reflux for Grignard formation; low temp for carboxylation | Temperature control is critical for yield. |
| Reaction Time | 1-2 hours | 2-4 hours | --- |
| Typical Yield | Moderate to Good | Moderate to Good | Yields are highly dependent on conditions. |
| Purity | >95% after recrystallization | >95% after recrystallization | --- |
Visualizing the Synthesis
Synthetic Workflow Diagrams
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-chloroisonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and these protocols offer a starting point for the synthesis of a diverse range of derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound presents a unique substrate with two distinct halogen atoms, offering opportunities for selective functionalization. The general order of reactivity for palladium-catalyzed cross-coupling of aryl halides is I > Br > Cl.[1][2] Consequently, the carbon-bromine bond at the 2-position is expected to be more reactive than the carbon-chlorine bond at the 5-position, allowing for selective coupling at the C2 position under carefully controlled conditions. The presence of the carboxylic acid group can influence the reaction, potentially requiring specific base and solvent considerations.[3]
Chemoselectivity
In dihalogenated pyridines, selective cross-coupling is often achievable by exploiting the differential reactivity of the carbon-halogen bonds. For this compound, the C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Cl bond. This inherent reactivity difference forms the basis for selective functionalization at the 2-position. By carefully selecting the catalyst, ligands, and reaction conditions, high chemoselectivity for the C-Br bond can be achieved.
Data Presentation: Comparative Overview of Cross-Coupling Reactions
The following tables summarize representative quantitative data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with substrates analogous to this compound. These values should serve as a guideline for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-chloropyridine Derivatives with Arylboronic Acids [4][5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 88 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 24 | 90 |
Table 2: Heck Coupling of 2-Bromopyridine Derivatives with Alkenes [7][8][9]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | 91 |
| 3 | 1-Octene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | 1,4-Dioxane | 120 | 36 | 78 |
| 4 | Cyclohexene | Herrmann's Catalyst (1) | - | NaOAc | NMP | 140 | 24 | 75 |
Table 3: Sonogashira Coupling of 2-Bromopyridine Derivatives with Terminal Alkynes [10][11][12][13][14]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 65 | 12 | 92 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | K₂CO₃ | Acetonitrile/H₂O | 70 | 24 | 85 |
Table 4: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Amines [1][2][15][16][17]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 96 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 91 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 16 | 89 |
| 4 | Pyrrolidine | PdCl₂(dppf) (3) | - | LiHMDS | THF | 70 | 12 | 94 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, with 10-20% water)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the reaction mixture with 1M HCl to pH ~2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Heck Coupling Protocol
This protocol outlines the coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a sealed tube, combine this compound, palladium catalyst, and ligand (if used).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, base, and alkene.
-
Seal the tube and heat the reaction to the specified temperature (typically 100-140 °C).
-
After the reaction is complete (monitored by TLC or LC-MS), cool to room temperature.
-
Dilute the reaction mixture with water and acidify with 1M HCl.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH, 2-3 equiv, can also be used as solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Heat the mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench with water.
-
Acidify with a suitable acid to precipitate the product or proceed with extraction.
-
Extract with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by chromatography or recrystallization.
Visualizations
Caption: General catalytic cycle for cross-coupling.
Caption: A typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. scirp.org [scirp.org]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 2-Bromo-5-chloroisonicotinic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloroisonicotinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyridine core is a common motif in a wide array of biologically active compounds. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization of the pyridine ring, making it a valuable scaffold for the synthesis of diverse chemical libraries for drug discovery programs. The strategic manipulation of the 2- and 5-positions enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
This document provides detailed application notes and protocols for key functionalization reactions of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Furthermore, it highlights the application of these functionalized derivatives in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically important class of anti-cancer agents.
Chemoselectivity in Cross-Coupling Reactions
A key consideration in the functionalization of this compound is the chemoselective reaction at either the C2-Br or C5-Cl position. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. Consequently, the C-Br bond at the 2-position is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond at the 5-position. This inherent difference in reactivity allows for the selective functionalization at the 2-position under carefully controlled reaction conditions. Functionalization at the less reactive C5-Cl position generally requires more forcing conditions and is often performed after the C2-position has been modified.
Application in Drug Discovery: PARP Inhibition
Derivatives of this compound have emerged as valuable intermediates in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, leading to cell death through a process known as synthetic lethality. Several approved PARP inhibitors have demonstrated significant clinical benefit in the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancer.
The isonicotinic acid scaffold can be elaborated to mimic the nicotinamide portion of the NAD+ substrate, which is essential for PARP's catalytic activity. Functionalization at the 2- and 5-positions allows for the introduction of various substituents that can interact with specific residues in the PARP active site, thereby enhancing inhibitory potency and selectivity.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the functionalization of 2-bromo-5-chloropyridine derivatives, which serve as a model for the reactivity of this compound. Due to the presence of the carboxylic acid, it is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester) to prevent side reactions and improve solubility in organic solvents.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-chloropyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 12 | 85 |
Table 2: Sonogashira Coupling of 2-Bromo-5-chloropyridine Derivatives
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 4 | 95 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | Et₃N | Acetonitrile | 70 | 8 | 87 |
| 4 | Ethynylbenzene | PdCl₂(dppf) (3) | CuI (5) | DIPA | Toluene | 90 | 12 | 89 |
Table 3: Buchwald-Hartwig Amination of 2-Bromo-5-chloropyridine Derivatives
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 93 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 88 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | 91 |
Experimental Protocols
The following are generalized protocols for the functionalization of a methyl ester derivative of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of methyl 2-bromo-5-chloroisonicotinate with an arylboronic acid.
Materials:
-
Methyl 2-bromo-5-chloroisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add methyl 2-bromo-5-chloroisonicotinate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines the palladium- and copper-cocatalyzed coupling of methyl 2-bromo-5-chloroisonicotinate with a terminal alkyne.
Materials:
-
Methyl 2-bromo-5-chloroisonicotinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add methyl 2-bromo-5-chloroisonicotinate, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of methyl 2-bromo-5-chloroisonicotinate.
Materials:
-
Methyl 2-bromo-5-chloroisonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add methyl 2-bromo-5-chloroisonicotinate and the amine, followed by anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the nucleophilic aromatic substitution of the 2-bromo group with an alkoxide. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this reaction.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (2.5 equiv)
-
Anhydrous methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous methanol.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with aqueous HCl (1 M) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 2-methoxy-5-chloroisonicotinic acid.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules in drug discovery. The differential reactivity of the two halogen atoms allows for selective functionalization through a variety of modern cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold, particularly in the pursuit of novel therapeutics such as PARP inhibitors. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivities with diverse coupling partners.
Protecting Group Strategies for 2-Bromo-5-chloroisonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 2-Bromo-5-chloroisonicotinic acid. The presence of a carboxylic acid and a pyridine nitrogen atom necessitates a careful selection of orthogonal protecting groups to achieve selective transformations at other positions of the molecule, which is a common requirement in the development of novel pharmaceuticals and other functionalized materials.
Introduction to Protecting Group Strategies
In the multistep synthesis of complex organic molecules, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions. For this compound, the primary sites requiring protection are the carboxylic acid and the pyridine nitrogen. The choice of protecting groups should be guided by their stability under various reaction conditions and the ease and selectivity of their removal. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is highly desirable for this scaffold.
This guide outlines two primary protection strategies: esterification of the carboxylic acid and N-oxidation of the pyridine nitrogen.
Carboxylic Acid Protection: Esterification
The most common and effective method for protecting the carboxylic acid functionality is its conversion to an ester. Methyl esters are a straightforward and widely used option due to their relative ease of formation and subsequent hydrolysis.
Application Notes
Methyl esterification of this compound provides a stable protecting group that is resistant to a variety of reaction conditions, including those involving mild bases and some organometallic reagents. This allows for subsequent modifications at the bromine or chlorine positions of the pyridine ring, such as Suzuki or Stille cross-coupling reactions.
The deprotection of the methyl ester is typically achieved through acid- or base-catalyzed hydrolysis. Care must be taken to select conditions that do not affect other sensitive functionalities on the molecule.
Experimental Protocols
Protection: Synthesis of Methyl 2-Bromo-5-chloroisonicotinate
This protocol describes the formation of the methyl ester via Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-Bromo-5-chloroisonicotinate.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Deprotection: Hydrolysis of Methyl 2-Bromo-5-chloroisonicotinate
This protocol outlines the hydrolysis of the methyl ester to regenerate the carboxylic acid.
Materials:
-
Methyl 2-Bromo-5-chloroisonicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate or Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Methyl 2-Bromo-5-chloroisonicotinate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the solution and stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Data Presentation
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Protection | This compound | H₂SO₄ (cat.) | Methanol | 4-6 | 65 | >90 (typical) |
| Deprotection | Methyl 2-Bromo-5-chloroisonicotinate | LiOH or NaOH | THF/Water | 2-4 | Room Temp. | >95 (typical) |
Table 1: Summary of quantitative data for the protection and deprotection of the carboxylic acid group.
Pyridine Nitrogen Protection: N-Oxidation
Protection of the pyridine nitrogen is crucial when subsequent reactions involve strong electrophiles or organometallic reagents that could be deactivated by the basic nitrogen. N-oxidation is an effective strategy to modulate the reactivity of the pyridine ring.
Application Notes
The formation of a pyridine N-oxide deactivates the ring towards electrophilic substitution and modifies the directing effects of the substituents. The N-oxide can be readily removed by reduction to regenerate the pyridine. This strategy is compatible with the methyl ester protection of the carboxylic acid, allowing for an orthogonal approach.
Experimental Protocols
Protection: Synthesis of this compound N-oxide
This protocol describes the N-oxidation using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound (or its methyl ester)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (10% aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (or its methyl ester) (1.0 eq) in DCM.
-
Add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (to quench excess peroxide), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Deprotection: Reduction of this compound N-oxide
This protocol describes the reduction of the N-oxide to the corresponding pyridine.
Materials:
-
This compound N-oxide (or its methyl ester)
-
Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-oxide (1.0 eq) in DCM or acetonitrile.
-
Add PCl₃ (1.1-1.5 eq) or PPh₃ (1.1-1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
| Step | Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Protection | This compound (or ester) | m-CPBA | DCM | 12-24 | 0 to RT | 85-95 (typical) |
| Deprotection | This compound N-oxide (or ester) | PCl₃ or PPh₃ | DCM | 1-3 | 0 to RT | >90 (typical) |
Table 2: Summary of quantitative data for the protection and deprotection of the pyridine nitrogen.
Mandatory Visualizations
Caption: Workflow for the protection and deprotection of this compound.
Caption: Logical workflow for an orthogonal protecting group strategy.
Application of 2-Bromo-5-chloroisonicotinic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloroisonicotinic acid is a versatile halogenated pyridine carboxylic acid derivative that serves as a critical building block in the synthesis of advanced agrochemicals.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms, provides multiple reactive sites for the construction of complex molecules with potent biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of nicotinamide-based fungicides, a class of agrochemicals known for their efficacy against a broad spectrum of plant pathogens.
Application: Synthesis of Nicotinamide Fungicides
Nicotinamide derivatives are a significant class of fungicides in modern agriculture. The core structure, often derived from substituted nicotinic acids like this compound, is a key component of several commercial fungicides. These compounds typically function by inhibiting the fungal respiratory chain, specifically targeting the succinate dehydrogenase (SDH) enzyme complex. This mode of action disrupts the energy production of the fungal cells, leading to their death.
The synthesis of these fungicides generally involves the amidation of the carboxylic acid group of this compound with a substituted aniline or other amine-containing fragments. The bromo and chloro substituents on the pyridine ring can be further modified through cross-coupling reactions to introduce additional diversity and fine-tune the biological activity of the final product.
Experimental Protocol: Synthesis of a Model N-(thiophen-2-yl) Nicotinamide Fungicide
The following protocol is a representative example of the synthesis of a nicotinamide fungicide derived from a halogenated nicotinic acid. This specific example is adapted from the synthesis of related N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity.
Reaction Scheme:
Caption: Synthetic workflow for the preparation of N-(thiophen-2-yl)-2-bromo-5-chloroisonicotinamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Substituted 2-aminothiophene
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-5-chloroisonicotinoyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the substituted 2-aminothiophene (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the acyl chloride to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(thiophen-2-yl)-2-bromo-5-chloroisonicotinamide.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of nicotinamide fungicides.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Key Reagents | Thionyl chloride, Substituted amine | [3] |
| Solvent | Dichloromethane | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 6 - 9 hours | [3] |
| Typical Yield | 60 - 85% | [3] |
| Purity | >95% (after chromatography) | [3] |
Mode of Action: Succinate Dehydrogenase Inhibition
Nicotinamide fungicides, such as those synthesized from this compound, primarily act as Succinate Dehydrogenase Inhibitors (SDHIs). The SDH enzyme is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By binding to the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and energy production in the target fungi.
Caption: Simplified signaling pathway showing the inhibition of Complex II (SDH) by nicotinamide fungicides.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals, particularly nicotinamide-based fungicides. The experimental protocol provided herein offers a general framework for the synthesis of this class of compounds. The strategic incorporation of this building block allows for the development of potent Succinate Dehydrogenase Inhibitors, contributing to the ongoing efforts to secure global food production through the control of plant diseases. Further research into the derivatization of the this compound scaffold is likely to yield new and improved fungicidal agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-chloroisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-5-chloroisonicotinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes for this compound are:
-
Route 1: Halogen Exchange followed by Carboxylation. This multi-step synthesis begins with 2,5-dichloropyridine. A halogen exchange reaction is performed to produce 5-bromo-2-chloropyridine, which is then carboxylated to yield the final product.[1][2]
-
Route 2: Direct Bromination. This approach involves the direct bromination of 2-chloroisonicotinic acid. However, controlling regioselectivity can be a significant challenge in this route.
-
Route 3: From an Amino Precursor (Sandmeyer-type reaction). A hypothetical route involves the diazotization of an amino-chloro-isonicotinic acid precursor followed by a Sandmeyer reaction to introduce the bromine. The availability of the starting material is a key consideration for this pathway.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on the chosen synthetic route. Common causes include:
-
Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or impure reagents.
-
Side reactions: The formation of undesired byproducts, such as di-brominated or other isomeric products, can significantly reduce the yield of the target molecule.
-
Difficulties in purification: Product loss during workup and purification steps is a common issue.
-
For Grignard-based carboxylations: The presence of moisture or other protic impurities can quench the Grignard reagent, leading to low conversion.[3][4][5]
Q3: How can I improve the purity of my final product?
A3: Improving the purity of this compound often involves careful control of the reaction conditions and meticulous purification. Key strategies include:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For challenging separations, silica gel column chromatography can be employed.
-
Washing: Thoroughly washing the crude product with appropriate solvents can remove many impurities. For acidic products, washing with a dilute acid can remove basic impurities, and vice versa.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The synthesis of this compound involves several hazardous materials and reactions. Always consult the Safety Data Sheet (SDS) for each reagent. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling strong acids, bases, and brominating agents with extreme care.
-
Being mindful of exothermic reactions and having appropriate cooling baths on hand.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Route 1 (from 2,5-dichloropyridine): Incomplete halogen exchange. | - Increase reaction time and/or temperature.[1] - Ensure the HBr reagent is of high quality and sufficient concentration. |
| Route 1 (from 2,5-dichloropyridine): Low conversion in the carboxylation step (e.g., Grignard). | - Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). - Use anhydrous solvents. - Activate the magnesium turnings before use (e.g., with a crystal of iodine).[4] - Add the Grignard reagent to solid CO2 (dry ice) rather than bubbling CO2 gas through the solution to maximize contact. | |
| Route 2 (Direct Bromination): Formation of multiple brominated isomers. | - Optimize the reaction temperature; lower temperatures often favor selectivity. - Slowly add the brominating agent to maintain a low concentration in the reaction mixture. - Experiment with different brominating agents (e.g., NBS vs. Br2) and catalysts. | |
| Impure Product | Presence of starting materials. | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure completion. - Increase reaction time or temperature if necessary. |
| Formation of di-brominated byproducts. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Control the reaction temperature carefully. | |
| Difficulty in removing the catalyst. | - Choose a catalyst that can be easily removed during workup (e.g., by filtration or extraction). | |
| Reaction fails to initiate | Grignard reaction does not start. | - Activate the magnesium turnings with iodine or 1,2-dibromoethane.[3] - Ensure all reagents and solvents are scrupulously dry. - A small amount of heat may be required to initiate the reaction, but be prepared to cool it as the reaction is often exothermic. |
Experimental Protocols
Route 1: From 2,5-Dichloropyridine
This two-step protocol is a common approach for the synthesis of this compound.
Step 1: Synthesis of 5-Bromo-2-chloropyridine from 2,5-Dichloropyridine [1]
-
Materials:
-
2,5-Dichloropyridine
-
30% Hydrobromic acid in acetic acid
-
Water
-
Hexane
-
Sodium carbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a suitable reaction vessel, combine 2,5-dichloropyridine (1 equivalent) with a mixture of 30% hydrobromic acid in acetic acid (5 volumes) and water (0.3 volumes).
-
Heat the mixture to 110 °C and stir for 4 days.
-
Cool the reaction mixture to room temperature and add hexane (3.3 volumes) to precipitate the product.
-
Collect the solid by filtration.
-
Suspend the solid in water (16.7 volumes) and neutralize the aqueous layer by the gradual addition of sodium carbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-chloropyridine. A typical yield for this step is around 94%.[1]
-
Step 2: Carboxylation of 5-Bromo-2-chloropyridine via Grignard Reaction
-
Materials:
-
5-Bromo-2-chloropyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
-
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (Argon or Nitrogen).
-
To a round-bottom flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine and gently heat to activate the magnesium.
-
Add anhydrous THF and a solution of 5-bromo-2-chloropyridine (1 equivalent) in anhydrous THF dropwise to initiate the Grignard formation. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
In a separate flask, crush an excess of dry ice.
-
Slowly transfer the Grignard reagent solution via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench with 1 M hydrochloric acid until the solution is acidic.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Bromo-2-chloropyridine
| Parameter | Method 1 (from 2-amino-5-chloropyridine)[1] | Method 2 (from 2,5-dichloropyridine)[1] |
| Starting Material | 2-amino-5-chloropyridine | 2,5-dichloropyridine |
| Reagents | Br2, NaNO2, 47% aq. HBr | 30% HBr in acetic acid, water |
| Temperature | -10 °C to 5 °C | 110 °C |
| Reaction Time | 2 hours | 4 days |
| Yield | Not specified in the abstract | ~94% |
Table 2: Optimization of Grignard Reagent Formation for Carboxylation
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF with LiCl additive |
| Initiation | Spontaneous | Often requires activation (I2) | Facilitated initiation |
| Reaction Rate | Moderate | Faster than ether | Generally faster |
| Solubility of Grignard | Limited | Good | Good |
| Wurtz Coupling Side Reaction | Lower tendency | Higher tendency | Can be suppressed |
Visualizations
Caption: Synthetic pathway for this compound from 2,5-dichloropyridine.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Caption: Logical relationships between key reaction parameters and product yield.
References
Technical Support Center: Purification of 2-Bromo-5-chloroisonicotinic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 2-Bromo-5-chloroisonicotinic acid from common side products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 2-chloroisonicotinic acid or a precursor amine, and over-halogenated side products, like dibromochloro- or bromodichloro-isonicotinic acid derivatives. The presence of residual solvents from the reaction is also a common issue.
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is generally the most effective and scalable method for purifying crude this compound. The choice of solvent is critical for achieving high purity and yield. For highly impure samples or to isolate specific isomers, column chromatography may be necessary, although it is less ideal for large-scale purification.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common starting points for solvent screening include water, lower alcohols (methanol, ethanol, isopropanol), and acetic acid, or mixtures such as ethanol/water.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound precipitates as a liquid phase. This can be addressed by:
-
Increasing the volume of the solvent.
-
Slowing down the cooling rate.
-
Using a solvent mixture where the compound is less soluble.
-
Adding a seed crystal of pure product to induce crystallization.
Q5: What purity can I expect after a single recrystallization?
A5: A single, well-executed recrystallization can significantly improve the purity of this compound. For related compounds, purities have been reported to increase from an initial 85-92% to as high as 97-99.6%.[1] The final purity will depend on the initial purity of the crude material and the chosen recrystallization conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | Select a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent was used for dissolution. Cool the solution in an ice bath to maximize precipitation. |
| The volume of solvent used was too large. | Concentrate the filtrate and attempt a second crystallization. | |
| Poor Crystal Formation (Amorphous Powder) | The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider using a Dewar flask for very slow cooling. |
| The crude material contains significant impurities that inhibit crystal growth. | Attempt a pre-purification step, such as a wash with a suitable solvent or passing a solution through a short plug of silica gel. | |
| Colored Impurities Remain After Recrystallization | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield. |
| The impurity is covalently bound to the product. | A different purification method, such as chromatography, may be required. | |
| Incomplete Removal of Starting Materials | The starting material and product have very similar solubility profiles. | Consider using a different recrystallization solvent or a multi-solvent system. An acid-base extraction prior to recrystallization may also be effective if the starting material has a different pKa. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined through small-scale trials.
-
Solvent Selection: Based on solubility tests, select a suitable solvent. A good starting point is hot water or an ethanol/water mixture.[2] For other similar compounds, solvents like methanol, ethanol, isopropanol, acetic acid, toluene, and ethyl acetate have been suggested.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the selected solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.
Data Presentation: Solvent Screening for Recrystallization
The following table provides a starting point for screening potential recrystallization solvents. "Good" indicates that the solvent is likely to be effective for recrystallization (low solubility when cold, high solubility when hot).
| Solvent/Solvent System | Polarity | Suitability for Halogenated Carboxylic Acids | Notes |
| Water | Polar Protic | Good | A good starting point, especially for polar compounds.[2] |
| Ethanol/Water | Polar Protic | Good | The ratio can be adjusted to optimize solubility. |
| Methanol | Polar Protic | Moderate | The product may be too soluble even at low temperatures. |
| Isopropanol | Polar Protic | Good | Often a good choice for moderately polar compounds. |
| Acetic Acid | Polar Protic | Good | Can be effective, but may be difficult to remove completely. |
| Ethyl Acetate/Hexane | Polar Aprotic / Non-polar | Good | A common mixture for compounds of intermediate polarity. |
| Toluene | Non-polar | Moderate | May be suitable if the compound is less polar. |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Suzuki Coupling of 2-Bromo-5-chloroisonicotinic acid
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Bromo-5-chloroisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: Low yields with this substrate are common and can stem from several factors related to its unique structure. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[1][2][3] Additionally, the carboxylic acid group can deprotonate under basic conditions to form a carboxylate, which may also coordinate to the palladium center and hinder its activity.[4][5]
-
Substrate Reactivity: While the Carbon-Bromine bond is more reactive than the Carbon-Chlorine bond, making the oxidative addition step at the 2-position favorable, the electron-deficient nature of the pyridine ring can influence the overall reaction kinetics.[1][6]
-
Side Reactions: This substrate is prone to various side reactions, including protodeboronation of the boronic acid coupling partner and homocoupling, which consume starting materials and reduce the yield of the desired product.[2][5]
Q2: What are the most common side products I should look for, and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of your coupling partner, which is replaced by a hydrogen atom.[2][7] This reaction is often catalyzed by the presence of excess base or water.[8][9][10] To minimize it, ensure your reaction is performed under a rigorously inert atmosphere, use degassed solvents, and consider using more stable boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates instead of the boronic acid.[2][7][11]
-
Homocoupling: This side reaction is the dimerization of your boronic acid reagent. It is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[12][13][14] Using a Pd(0) source or an efficient precatalyst system and ensuring the reaction is thoroughly deoxygenated can significantly reduce homocoupling.[8][12]
Q3: How does the carboxylic acid functional group interfere with the reaction, and what can be done about it?
A3: The carboxylic acid can complicate the reaction in two main ways. First, it will react with the base, requiring at least one extra equivalent of base to be added. Second, the resulting carboxylate anion can coordinate to the palladium catalyst, potentially deactivating it.[4][5] There are two primary strategies to address this:
-
Use Excess Base and Select an Appropriate Base: Use a base that is strong enough to deprotonate the carboxylic acid but is less likely to form a highly stable, deactivating complex with palladium. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[15][16]
-
Protect the Carboxylic Acid: A more robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester is generally more inert to the reaction conditions and prevents the formation of the problematic carboxylate. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after the C-C bond has been formed.[5]
Troubleshooting Guide for Failed Reactions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Only Starting Material | 1. Catalyst Deactivation: Pyridine nitrogen or carboxylate is inhibiting the Pd catalyst.[1][5] 2. Inactive Catalyst System: The chosen catalyst/ligand is not active enough for this substrate. 3. Low Temperature: Reaction temperature is too low for the oxidative addition to occur. | 1. Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) which are known to be effective for 2-halopyridines.[1][17] 2. Use a Pre-catalyst: Employ a well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure efficient generation of the active Pd(0) species.[8] 3. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Dissolved oxygen in the solvent is oxidizing the Pd(0) catalyst.[12][13][14] 2. Inefficient Pre-catalyst Reduction: A Pd(II) source is being used without an efficient reduction to the active Pd(0) state.[8] 3. Slow Transmetalation: The desired cross-coupling is slow, allowing the competing homocoupling pathway to dominate. | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5][14] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.[17] 3. Optimize Base/Solvent: Change the base or solvent system to improve the rate of transmetalation. A stronger base like K₃PO₄ or Cs₂CO₃ can help.[15] |
| Significant Protodeboronation | 1. Excess Water/Protic Source: Presence of water or other protic impurities reacting with the boronic acid. 2. Base-Catalyzed Decomposition: The chosen base is promoting the decomposition of the boronic acid.[9][10] 3. Unstable Boronic Acid: Some heteroaryl or electron-deficient boronic acids are inherently unstable.[8][18] | 1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. 2. Use a Milder Base: Consider using a weaker base if possible, or a fluoride source like KF or CsF.[19] 3. Use a More Stable Boron Reagent: Switch from the boronic acid to its corresponding pinacol ester (BPin), MIDA boronate, or potassium trifluoroborate (BF₃K) salt, which are more resistant to protodeboronation.[2][7] |
| Formation of Palladium Black | 1. Ligand Degradation or Insufficient Ligand: The phosphine ligand is not effectively stabilizing the Pd(0) nanoparticles, leading to aggregation. 2. High Reaction Temperature: The catalyst system is not stable at the reaction temperature. | 1. Increase Ligand Ratio: Slightly increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Use a More Robust Ligand: Switch to a more sterically hindered and thermally stable ligand, such as a Buchwald-type biarylphosphine ligand.[5] 3. Lower Reaction Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.[5] |
Recommended Starting Conditions & Protocols
Table 1: Recommended Catalyst Systems and Bases
| Palladium Source (mol%) | Ligand (mol%) | Recommended Base (Equivalents) | Solvent System | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O or Toluene/H₂O | 80-110 | A robust, general-purpose system for challenging 2-bromopyridines.[1][17] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2-3) | Toluene or CPME | 100-110 | Cesium carbonate is often effective for difficult couplings due to its higher solubility.[15][16] |
| Pd(dppf)Cl₂ (3-5) | (none) | K₂CO₃ (3) | DMF/H₂O | 90-100 | Dppf can sometimes suppress homocoupling. An extra equivalent of base is for the acid. |
| XPhos Pd G3 (2-5) | (none) | K₃PO₄ (2-3) | 2-MeTHF | 80-100 | A modern precatalyst that ensures reliable activation and is often highly effective.[20] |
General Experimental Protocol for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 3.0 eq. to account for the acidic proton).
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add them to the Schlenk flask. If using a pre-catalyst, add it directly.
-
-
Atmosphere Exchange:
-
Seal the Schlenk flask and evacuate under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Add the previously degassed solvent(s) (e.g., Dioxane/H₂O 10:1) via a gas-tight syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS by periodically taking aliquots from the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Visualizations
Catalytic Cycle and Failure Points
Caption: The Suzuki-Miyaura catalytic cycle with potential deactivation pathways for 2-halopyridine substrates.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common failures in the Suzuki coupling of this compound.
General Experimental Workflow
Caption: A streamlined workflow for setting up a Suzuki-Miyaura cross-coupling reaction under inert conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. reddit.com [reddit.com]
common impurities in 2-Bromo-5-chloroisonicotinic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloroisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
Common impurities in this compound can originate from starting materials, byproducts of the synthesis, or subsequent degradation. Based on typical synthetic routes, potential impurities include:
-
Starting Materials: Unreacted precursors from the synthesis process. For instance, if the synthesis starts from 2,5-dichloropyridine, this could be a potential impurity.[1]
-
Isomeric Impurities: Regioisomers formed during the bromination or chlorination steps, such as 3-Bromo-5-chloroisonicotinic acid or 2-Bromo-6-chloroisonicotinic acid.
-
Over-halogenated Byproducts: Molecules with additional halogen atoms, for example, dibrominated or dichlorinated species. In a similar synthesis of a related compound, 3,5-dichloro-2-hydroxypyridine was identified as a significant impurity.[2]
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, isopropyl alcohol, acetone) may be present in the final product.[2]
-
Related Nicotinic Acid Derivatives: Depending on the synthetic pathway, other nicotinic acid derivatives could be present.
Q2: How can I identify the impurities in my sample of this compound?
A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[3][4] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like trifluoroacetic acid) can effectively separate the main compound from its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities, especially isomeric ones. For instance, the integration of specific signals in the ¹H NMR spectrum can be used to determine the relative amounts of the desired product and certain impurities.[2]
-
Gas Chromatography (GC): For volatile impurities like residual solvents, GC is the method of choice.[5]
Q3: What methods can be used to remove these impurities?
Several purification techniques can be employed to remove impurities from this compound:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial. Solvents in which the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures are ideal.[6] For similar halogenated nicotinic acids, solvents like isopropyl alcohol, ethanol, and acetone have been used successfully.[2]
-
Acid-Base Extraction: Since the target compound is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form a water-soluble salt. Neutral organic impurities can then be washed away with an organic solvent. Subsequently, acidifying the aqueous layer will precipitate the purified carboxylic acid.
-
Chromatography: For challenging separations, column chromatography over silica gel can be effective.[7] A suitable solvent system (eluent) is required to separate the desired product from its impurities based on their differing polarities.
-
Washing/Trituration: Washing the solid product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.[2]
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
-
Problem: HPLC or NMR analysis indicates the presence of unreacted starting materials (e.g., 2,5-dichloropyridine).
-
Solution:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by increasing the reaction time, temperature, or the stoichiometry of the reagents.
-
Purification:
-
Recrystallization: A carefully chosen solvent system for recrystallization can effectively remove starting materials.
-
Acid-Base Extraction: If the starting material is not acidic, an acid-base workup will efficiently separate it from the carboxylic acid product.
-
-
Issue 2: Isomeric Impurities Detected
-
Problem: Isomeric impurities are observed in the analytical data, which can be difficult to separate due to similar physical properties.
-
Solution:
-
Recrystallization: Multiple recrystallizations may be necessary. Seeding the solution with a pure crystal of the desired isomer can sometimes promote its selective crystallization.
-
Chromatography: Preparative HPLC or column chromatography may be required for complete separation of isomers.
-
Quantitative Data on Impurity Removal
The following table summarizes data from the purification of a structurally similar compound, 5-chloro-2-hydroxynicotinic acid, demonstrating the effectiveness of purification techniques.
| Impurity | Initial Level | Purification Method | Final Level | Citation |
| 3,5-dichloro-2-hydroxypyridine | ~4% | Washing with water and acetone. | ~4% | [2] |
| 3,5-dichloro-2-hydroxypyridine | 10-12% | Slurrying in 6N HCl, followed by washing with isopropyl ether/isopropyl alcohol mixtures. | Not stated | [2] |
| 3,5-dichloro-2-hydroxypyridine | ~5% | Washing with cold water followed by acetone. | Trace | [2] |
| 2-hydroxynicotinic acid | Not stated | Trituration with 6N hydrochloric acid and water. | ~20% | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropyl alcohol, acetone, water, or mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 2. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 3. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Amide Coupling Reactions with 2-Bromo-5-chloroisonicotinic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing amide coupling reactions involving 2-Bromo-5-chloroisonicotinic acid. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the common causes?
Several factors can contribute to poor outcomes in amide coupling reactions with this substrate. The electron-withdrawing nature of the halogens and the pyridine ring can decrease the nucleophilicity of the carboxylate and potentially interfere with the coupling reagents. Key factors include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted to a more reactive species. Insufficient amounts or inappropriate choices of coupling reagents can lead to incomplete activation.[1]
-
Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Steric Hindrance: Bulky groups on either the this compound or the amine can impede the reaction.[1]
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.[1]
Q2: Which coupling reagents are recommended for this compound?
The choice of coupling reagent is critical. For challenging substrates like this compound, more robust reagents are often preferred.
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and provide fast reaction times, making them a good first choice.[2][3] HATU is often preferred as it can be more effective and lead to less epimerization in chiral substrates.[3]
-
Phosphonium Salts (PyBOP): PyBOP is another highly effective reagent with a low risk of racemization.[3]
-
Carbodiimides (EDC, DIC) with Additives (HOBt, Oxyma): While more cost-effective, carbodiimides alone may be less efficient for this substrate. The use of additives like HOBt or Oxyma is highly recommended to improve reaction rates and suppress side reactions.[3][4]
Q3: I am observing significant side reactions. How can I minimize them?
Common side reactions in amide coupling include racemization of chiral starting materials and the formation of byproducts from the coupling reagent.
-
Racemization: To minimize racemization, use coupling additives such as HOBt or Oxyma Pure.[1] Running the reaction at a lower temperature can also be beneficial.
-
Byproduct Formation: Ensure the correct stoichiometry of reagents. An excess of the coupling reagent is not always beneficial and can lead to side reactions with the amine. Pre-activation of the carboxylic acid before adding the amine can sometimes lead to cleaner reactions.
Q4: What are the recommended solvents and bases for this reaction?
-
Solvents: Anhydrous, aprotic polar solvents are generally preferred. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices.[2]
-
Bases: A non-nucleophilic organic base is required to neutralize any acid formed during the reaction and to facilitate the coupling. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used.[2] Typically, 2-3 equivalents of the base are used.
Data Presentation: Comparison of Coupling Reagents
The following table provides a summary of representative conditions and expected yields for the amide coupling of this compound with a generic primary amine (e.g., benzylamine). Please note that these are illustrative values and actual yields may vary depending on the specific amine and precise reaction conditions.
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| HATU (1.1 equiv) | - | DIPEA (2.0) | DMF | 0 to RT | 2-6 | 85-95% |
| HBTU (1.1 equiv) | - | DIPEA (2.0) | DMF | 0 to RT | 4-8 | 80-90% |
| PyBOP (1.1 equiv) | - | DIPEA (2.0) | DCM | 0 to RT | 4-8 | 80-90% |
| EDC (1.2 equiv) | HOBt (1.2 equiv) | DIPEA (3.0) | DMF/DCM | 0 to RT | 12-24 | 65-80% |
| SOCl₂ (1.5 equiv) | - | Pyridine | Toluene | Reflux | 2-4 | 70-85% (as acid chloride) |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU (Adapted from a similar procedure with 2-bromo-6-methylisonicotinic acid)[2]
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Add DIPEA (2.0-3.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
preventing decarboxylation of 2-Bromo-5-chloroisonicotinic acid during reaction
Welcome to the technical support center for 2-Bromo-5-chloroisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted decarboxylation of this valuable building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of 2-Bromo-5-chloropyridine, an undesired byproduct that reduces the yield of the target molecule and complicates purification. While isonicotinic acids are generally more stable towards decarboxylation than their picolinic acid isomers, the reaction can still occur under certain conditions, particularly at elevated temperatures.
Q2: At what temperature does this compound start to decarboxylate?
Q3: Are there any specific catalysts or reagents that are known to promote the decarboxylation of this compound?
A3: Transition metal catalysts, such as palladium and copper, which are often used in cross-coupling reactions, can potentially facilitate decarboxylation, especially at high temperatures.[1] However, numerous successful cross-coupling reactions using this compound and its derivatives have been reported, indicating that the choice of ligand, base, and temperature is critical to prevent this side reaction.
Q4: How does pH affect the stability of this compound?
A4: The pH of the reaction medium can influence the rate of decarboxylation of pyridinecarboxylic acids. For some pyridinecarboxylic acids, the zwitterionic form is thought to be more susceptible to decarboxylation. While specific data for this compound is unavailable, it is a general consideration. In practice, many successful reactions are run under basic conditions, suggesting that the carboxylate form is sufficiently stable under the reported conditions.
Q5: Can I perform reactions on the carboxylic acid group directly without it decarboxylating?
A5: Yes, direct derivatization of the carboxylic acid is common. Amide bond formations and esterifications are routinely performed on this compound and its analogs. The key is to use mild reaction conditions. For example, amide couplings are typically carried out at or below room temperature.
Troubleshooting Guide: Preventing Decarboxylation
This guide provides potential solutions to common issues encountered during reactions with this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 2-Bromo-5-chloropyridine. | Reaction temperature is too high. | - Lower the reaction temperature. - If possible, perform the reaction at room temperature or below. - For cross-coupling reactions, screen different palladium catalysts and ligands that are active at lower temperatures. |
| Prolonged reaction time at elevated temperature. | - Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. - Use a more active catalyst to shorten the reaction time. | |
| Use of a strong base in combination with high temperature. | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of stronger bases). - Screen different solvents that may allow for lower reaction temperatures. | |
| Formation of byproduct during workup. | Acidic workup at elevated temperature. | - Ensure the reaction mixture is cooled to room temperature or below before acidification. - Use a dilute acid for neutralization and avoid prolonged exposure to acidic conditions. |
| Inconsistent results in cross-coupling reactions. | Choice of catalyst and ligand. | - Select a palladium catalyst and ligand system known to be efficient for heteroaryl halides at moderate temperatures (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or catalysts with Buchwald ligands like SPhos or XPhos). |
Successful Experimental Protocols
Below are examples of reaction conditions that have been successfully used for transformations of this compound and its derivatives, where decarboxylation was not a reported issue.
Data Presentation: Tolerated Reaction Conditions
| Reaction Type | Reagents & Conditions | Temperature | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 80-100 °C | |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | 100 °C | [2] |
| Amide Coupling | Amine, HATU, DIPEA, DMF | 0 °C to RT | [2] |
| Esterification (Fischer) | Alcohol, H₂SO₄ (catalytic) | Reflux | [3][4] |
Detailed Methodologies
1. General Protocol for Amide Coupling (using HATU)
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Cool the mixture to 0 °C in an ice bath and add the desired amine (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
2. General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add this compound or its methyl ester (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq.).
-
Solvent: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visual Troubleshooting and Logic Diagrams
Below are diagrams created using the DOT language to visualize key concepts and troubleshooting workflows.
Caption: General reaction pathways for this compound.
Caption: Troubleshooting workflow for preventing decarboxylation.
Caption: Common derivatization strategies with tolerated conditions.
References
side reactions of 2-Bromo-5-chloroisonicotinic acid under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and side reactions of 2-Bromo-5-chloroisonicotinic acid, particularly under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side reactions when working with this compound under basic conditions?
Under basic conditions, two principal side reactions can be anticipated with this compound:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles. The bromine atom at the 2-position is activated towards substitution by strong nucleophiles, which can be present in basic media (e.g., hydroxide ions).
-
Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation (loss of CO2), particularly at elevated temperatures. The presence of a base can facilitate this process by forming the carboxylate salt.
Q2: At what point in my reaction should I be most concerned about these side reactions?
Side reactions are most likely to occur under the following conditions:
-
Elevated Temperatures: Both nucleophilic substitution and decarboxylation are accelerated by heat.
-
Strongly Basic Conditions: High concentrations of a strong base can promote both side reactions.
-
Prolonged Reaction Times: Longer exposure to harsh conditions increases the likelihood of byproduct formation.
Q3: How can I detect the formation of these side products?
The formation of side products can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To observe the appearance of new, more polar (for the hydroxylated product) or less polar (for the decarboxylated product) spots compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structures of the main product and any significant impurities.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of a more polar byproduct.
Possible Cause: Nucleophilic substitution of the bromo group by hydroxide ions, leading to the formation of 2-hydroxy-5-chloroisonicotinic acid.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower the Reaction Temperature | Nucleophilic substitution is kinetically controlled and will be slower at lower temperatures. |
| 2 | Use a Weaker Base | Consider using a non-nucleophilic base or a milder base such as an inorganic carbonate (e.g., K2CO3, Cs2CO3) instead of strong hydroxides. |
| 3 | Reduce Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level. |
| 4 | Protect the Carboxylic Acid | If the reaction chemistry allows, consider protecting the carboxylic acid as an ester to reduce the overall electron-withdrawing nature of the ring, potentially disfavoring nucleophilic attack. |
Issue 2: Formation of a significant amount of a non-polar byproduct, possibly volatile.
Possible Cause: Decarboxylation of the starting material to yield 2-bromo-5-chloropyridine.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Strict Temperature Control | Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| 2 | pH Control | While basic conditions are required, avoid excessively high pH if possible, as it can promote decarboxylation. |
| 3 | Inert Atmosphere | While not directly preventing decarboxylation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent other oxidative side reactions that might occur at higher temperatures. |
Potential Side Reaction Pathways
The following diagrams illustrate the potential side reactions of this compound under basic conditions.
Technical Support Center: Efficient Cross-Coupling of 2-Bromo-5-chloroisonicotinic acid
Welcome to the technical support center for the cross-coupling of 2-Bromo-5-chloroisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react first in a palladium-catalyzed cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[1][2][3] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 2-position is significantly more reactive and will selectively undergo cross-coupling before the carbon-chlorine (C-Cl) bond at the 5-position. This chemoselectivity allows for stepwise functionalization of the molecule.
Q2: Can the carboxylic acid group of the substrate interfere with the cross-coupling reaction?
Yes, the carboxylic acid group can potentially interfere with the reaction.[4][5] Under the basic conditions typically required for cross-coupling, the carboxylic acid will be deprotonated to a carboxylate. This carboxylate can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] If you are experiencing low yields or catalyst deactivation, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to mitigate this issue.[5]
Q3: What are the most common side reactions observed during the cross-coupling of this compound?
The most common side reactions are homocoupling of the boronic acid (in Suzuki reactions) and protodeboronation.[5]
-
Homocoupling: This is the self-coupling of the boronic acid reagent to form a biaryl byproduct. It can be minimized by optimizing the catalyst system and reaction conditions.[5][6]
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and consumption of the coupling partner.[5][6] This can be reduced by using anhydrous solvents, degassing the reaction mixture thoroughly, and using more stable boronic esters (e.g., pinacol esters) if necessary.[5]
Q4: Is it possible to perform a subsequent cross-coupling at the 5-chloro position?
Yes, after the initial coupling at the 2-bromo position, a second cross-coupling reaction can be performed at the less reactive 5-chloro position. However, this will require more forcing reaction conditions.[2] This typically involves the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which are more effective at activating the C-Cl bond for oxidative addition to the palladium center.[3][7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst deactivation by the pyridine nitrogen or carboxylic acid.[5] 2. Inefficient oxidative addition. 3. Poor solubility of reagents.[9] 4. Protodeboronation of the boronic acid.[5] | 1. Use a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%). 2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand like SPhos or XPhos).[10][11] 3. Protect the carboxylic acid as an ester.[5] 4. Change the solvent to improve solubility (e.g., dioxane, DMF, or a mixture with water).[9][12] 5. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[5] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst has decomposed over the reaction time. 2. Insufficient base strength or poor solubility of the base. | 1. Use a more robust pre-catalyst or a ligand that better stabilizes the active Pd(0) species. 2. Add a second portion of the catalyst midway through the reaction. 3. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).[12] |
| Formation of Palladium Black | 1. The active Pd(0) catalyst is not sufficiently stabilized by the ligand and agglomerates.[5] 2. High reaction temperature. 3. Impurities in reagents or solvents. | 1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Use a more sterically hindered ligand that can better shield the palladium center.[5] 3. Lower the reaction temperature. 4. Ensure all reagents are pure and use anhydrous, degassed solvents.[5] |
| Significant Homocoupling of Boronic Acid | 1. The transmetalation step of the catalytic cycle is slow.[5] 2. The chosen catalyst system has a propensity for promoting homocoupling. | 1. Increase the reaction temperature moderately.[5] 2. Change the ligand; bidentate ligands like dppf can sometimes suppress homocoupling.[5] 3. Ensure the stoichiometry of the aryl halide to boronic acid is appropriate (typically 1:1.1 to 1:1.5).[5] |
| Dehalogenation of Starting Material | 1. Presence of a hydride source that intercepts a palladium-hydride intermediate. 2. Certain bases or additives can promote this side reaction. | 1. Ensure the reaction is run under an inert atmosphere. 2. Change the base or solvent system. |
Catalyst and Condition Selection Tables for Suzuki-Miyaura Coupling
The following tables provide a summary of commonly used catalyst systems and reaction conditions for the Suzuki-Miyaura cross-coupling of related halo-pyridines. These can serve as a starting point for the optimization of your reaction with this compound.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst System | Palladium Precursor | Ligand | Key Features & Performance |
| Standard | Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | A reliable, commercially available catalyst. Often requires higher temperatures and longer reaction times. Good starting point for initial screening.[12][13] |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Highly active for challenging substrates, including electron-rich aryl bromides and chlorides. Often allows for lower catalyst loadings and milder reaction conditions.[8][10] |
| Dppf-based | Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A robust and versatile catalyst, often effective for a wide range of substrates. The dppf ligand can sometimes suppress side reactions like homocoupling.[14] |
| Bulky Alkylphosphines | Pd(OAc)₂ or Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃) | Very electron-rich and sterically demanding ligands that are excellent for activating aryl chlorides and bromides.[7][8] |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, or aqueous mixtures (e.g., Dioxane/H₂O)[6][13][15] | The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Aqueous mixtures often accelerate the reaction.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃[12] | The strength and solubility of the base are crucial. K₃PO₄ and Cs₂CO₃ are stronger bases and often give better results for less reactive substrates. |
| Temperature | 80 - 110 °C | Higher temperatures may be required, especially if the coupling partner is less reactive. However, excessively high temperatures can lead to catalyst decomposition. |
| Catalyst Loading | 1 - 5 mol% | For challenging substrates, a higher catalyst loading may be necessary to achieve full conversion. |
| Atmosphere | Inert (Argon or Nitrogen) | It is critical to degas the reaction mixture and maintain an inert atmosphere to prevent oxidation of the Pd(0) catalyst and to minimize protodeboronation. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[16]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[16]
-
Base (e.g., Na₂CO₃, 2.0 equiv)[16]
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)[16]
Procedure:
-
To a dry reaction vessel, add the this compound, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add the palladium catalyst to the reaction mixture.
-
Add the degassed solvent mixture via syringe.[10]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.[3][16]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[16]
-
Upon completion, cool the reaction to room temperature.[5]
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[16]
-
If the product is the free carboxylic acid, perform an acidic wash (e.g., 1M HCl) to protonate it, followed by extraction with an organic solvent.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][16]
-
Purify the crude product by flash column chromatography or recrystallization.[5][16]
Visualized Workflows
Caption: A decision workflow for the selective cross-coupling of this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Bromo-5-chloroisonicotinic Acid and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Bromo-5-chloroisonicotinic acid and its constitutional isomer, 5-Bromo-2-chloronicotinic acid. The availability of comprehensive analytical data is crucial for the unambiguous identification, purity assessment, and quality control of these compounds in research and development.
Spectroscopic and Spectrometric Data Comparison
The following tables summarize the available NMR and mass spectrometry data for this compound and 5-Bromo-2-chloronicotinic acid.
Table 1: NMR Data
| Compound | Isomer Structure | ¹H NMR Data (Solvent) | ¹³C NMR Data |
| This compound | 2-Bromo-5-chloro-4-pyridinecarboxylic acid | No experimental data available | No experimental data available |
| 5-Bromo-2-chloronicotinic acid | 5-Bromo-2-chloro-3-pyridinecarboxylic acid | δ 8.66 (d, J = 2.5 Hz, 1H), 8.43 (d, J = 2.5 Hz, 1H) (acetone-d6)[1] | No experimental data available |
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Mass Spectrometry Data | Ionization Method |
| This compound | C₆H₃BrClNO₂ | 236.45 g/mol [2] | Predicted m/z: 235.91084 ([M+H]⁺), 257.89278 ([M+Na]⁺), 233.89628 ([M-H]⁻)[3] | Not applicable (Predicted) |
| 5-Bromo-2-chloronicotinic acid | C₆H₃BrClNO₂ | 236.45 g/mol [1] | m/z: 236.2 ([M+H]⁺)[1] | Electrospray Ionization (ESI)[1] |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are not fully available. However, based on general laboratory practices for the analysis of halonicotinic acids, the following represents a likely workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the acid would be dissolved in a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆. ¹H NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS)
Mass spectra would be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The analysis would likely be performed in positive ion mode to observe the protonated molecule [M+H]⁺.
Analytical Workflow
The logical flow for the analytical characterization of these compounds is outlined below.
References
A Comparative Guide to the Reactivity of 2-Bromo-5-chloroisonicotinic Acid and Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Bromo-5-chloroisonicotinic acid with other halopyridine building blocks in key synthetic transformations. Understanding the relative reactivity of the halogen substituents on the pyridine core is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science. This document summarizes established reactivity principles, presents comparative data from analogous systems, and provides detailed experimental protocols for widely used cross-coupling reactions.
General Reactivity Principles of Halopyridines
The reactivity of halopyridines is primarily dictated by two key factors: the nature of the halogen and its position on the pyridine ring. These factors significantly influence the susceptibility of the carbon-halogen bond to undergo cleavage in various reaction types, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally:
I > Br > Cl > F
This trend is inversely correlated with the C-X bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition. Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[1]
The position of the halogen on the electron-deficient pyridine ring also plays a critical role. The general order of reactivity for the different positions is:
C4(6) > C2 > C5
The C2 and C4 (and the equivalent C6) positions are more electron-deficient due to the inductive effect and resonance stabilization involving the nitrogen atom, making them more susceptible to oxidative addition.[2]
In contrast, for nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The rate of this reaction is influenced by the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide. The general reactivity trend for the leaving group in SNAr reactions is often the reverse of that in cross-coupling reactions:
F > Cl > Br > I
This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[3]
Reactivity of this compound
Based on the general principles outlined above, the two halogen substituents in this compound exhibit distinct reactivity profiles. The bromine atom at the C2 position is expected to be significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the C5 position. This differential reactivity allows for selective functionalization at the C2 position while leaving the C5 chloro substituent available for subsequent transformations under more forcing conditions.
Comparative Data in Cross-Coupling Reactions
Disclaimer: The following data is compiled from different sources and reaction conditions are not identical. Yields are highly dependent on the specific substrates, catalyst system, and reaction parameters. This data is for illustrative purposes to demonstrate general reactivity trends.
Table 1: Comparison of Halopyridine Reactivity in Suzuki-Miyaura Coupling
| Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 | [5] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 6 | 98 | [4] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 4 | 92 (at C5) | [6] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 (at C2) | [1] |
Table 2: Comparison of Halopyridine Reactivity in Buchwald-Hartwig Amination
| Halopyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 92 | |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 24 | 78 | [4] |
| 3-Bromopyridine | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 95 | [7] |
| 5-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 96 (at C5) | [4] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | 24 | 85 (at C2) | [4] |
Experimental Protocols
The following are detailed, generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These protocols are adaptable for various halopyridine substrates and should be optimized for specific cases.
Experimental Protocol 1: Suzuki-Miyaura Coupling of a Halopyridine
Materials:
-
Halopyridine (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination of a Halopyridine
Materials:
-
Halopyridine (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk tube)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine, followed by the halopyridine.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
To further illustrate the processes described, the following diagrams visualize the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
References
Biological Activity of 2-Bromo-5-chloroisonicotinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloroisonicotinic acid is a halogenated pyridine carboxylic acid that serves as a versatile scaffold in medicinal chemistry. Its derivatives are of significant interest for the development of novel therapeutic agents due to the electronic and lipophilic properties imparted by the bromine and chlorine substituents. While direct experimental data on the biological activities of compounds derived specifically from this compound is limited in publicly available literature, this guide provides a comparative analysis of structurally related compounds. The data presented for amides and esters of other halogenated nicotinic and isonicotinic acids can serve as a valuable predictive resource for researchers exploring the potential of this compound derivatives in drug discovery.
Anticancer Activity of Structurally Related Amide Derivatives
The introduction of an amide linkage is a common strategy in medicinal chemistry to generate molecules with diverse pharmacological activities. For halogenated nicotinic acid derivatives, N-aryl amides have been investigated for their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of a series of novel 1,2,4-triazole-pyridine hybrid derivatives against the murine melanoma (B16F10) cell line. These compounds, while not direct derivatives of this compound, share a core pyridine structure and demonstrate the potential of this class of compounds.
Table 1: In Vitro Anticancer Activity of 1,2,4-Triazole-Pyridine Derivatives against B16F10 Murine Melanoma Cells [1]
| Compound ID | Substitution | IC₅₀ (µM) |
| TP1 | H | 61.11 |
| TP2 | 4-Cl | 52.14 |
| TP3 | 4-Br | 49.12 |
| TP4 | 4-F | 55.18 |
| TP5 | 4-NO₂ | 45.15 |
| TP6 | 2,4-di-Cl | 41.12 |
| TP7 | 3,4,5-tri-OCH₃ | 58.17 |
IC₅₀: The concentration of the compound that inhibits cell growth by 50%.
The data suggests that substitutions on the phenyl ring of the pyridine derivatives influence their anticancer activity, with the 2,4-dichloro substituted compound (TP6) showing the highest potency in this series.[1]
Antimicrobial Activity of Structurally Related Compounds
Table 2: Minimum Inhibitory Concentration (MIC) of Phenylamino-Substituted 1,4-Benzoquinones [2]
| Compound ID | Substituent on Phenylamino Group | P. aeruginosa (µg/mL) | MRSA (µg/mL) |
| 19a | 4-OCH₃ | >128 | >128 |
| 19b | 4-CH₃ | >128 | >128 |
| 19c | H | 128 | >128 |
| 19d | 4-F | 64 | >128 |
| 19e | 4-Cl | 32 | 128 |
| 19f | 4-Br | 16 | 64 |
| 19g | 4-I | 16 | 64 |
| 19h | 4-NH₂ | >128 | >128 |
| Bromoquinone | - | 32 | 128 |
| Ciprofloxacin | Standard Antibiotic | 1 | 0.5 |
MIC: The lowest concentration of a compound that inhibits the visible growth of a microorganism.
The results indicate that electron-withdrawing groups, particularly halogens, on the phenylamino ring of 1,4-benzoquinones enhance their activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[2]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay[1]
-
Cell Seeding: Cancer cells (e.g., B16F10) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate with the appropriate broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Hypothetical Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and initial screening of amide derivatives from this compound.
Caption: General workflow for synthesis and screening of this compound amides.
Generalized Signaling Pathway for Anticancer Activity
Based on the mechanisms of action of other pyridine-based anticancer agents, a plausible (though hypothetical) signaling pathway leading to apoptosis is depicted below.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by an isonicotinic acid derivative.
References
comparative study of synthesis routes for substituted isonicotinic acids
For Researchers, Scientists, and Drug Development Professionals
Isonicotinic acid and its substituted derivatives are pivotal building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals, including the frontline anti-tuberculosis drug isoniazid. The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of prominent synthetic routes to substituted isonicotinic acids, offering a valuable resource for researchers in drug discovery and process development. We present a detailed examination of key methodologies, supported by experimental data and protocols, to facilitate informed decisions in the synthesis of these crucial compounds.
I. Oxidation of 4-Alkylpyridines
The oxidation of 4-alkylpyridines, particularly 4-picoline, is a classical and industrially significant method for the synthesis of isonicotinic acid. This approach is attractive due to the relatively low cost of the starting materials. Various oxidizing agents and catalytic systems have been developed to improve efficiency and minimize environmental impact.
A common method involves the use of a co-catalyst system, such as cobalt acetate and N-hydroxyphthalimide (NHPI), with oxygen as the oxidant. For instance, the oxidation of 4-picoline in the presence of a Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] system has been reported to yield 4-pyridine carboxylic acid (isonicotinic acid) with a 55.5% selectivity at an 18% conversion of the starting material.[1] Another approach utilizes nitric acid as the oxidizing agent.[2] The oxidation of 4-styryl pyridine, which can be prepared from 4-picoline, with a strongly acidic oxidizing agent at temperatures between 100 to 145°C also yields isonicotinic acid.[3]
Table 1: Comparison of Oxidation Methods for Isonicotinic Acid Synthesis
| Starting Material | Oxidizing System | Temperature (°C) | Pressure | Yield (%) | Conversion (%) | Selectivity (%) | Reference |
| 4-picoline | O₂, Co(OAc)₂, NHPI, [(C₆H₅)₃P(CH₂C₆H₅)][Br] | 150 | 2.0 MPa | - | 18 | 55.5 | [1] |
| 4-picoline | O₂, Co(II), Mn(II), NHPI | 150 | 2 MPa | 60 | 67 | - | [1] |
| 3-methylpyridine | HNO₃ | 180 | - | 62 | 90 | 80 | [2] |
| 4-styryl pyridine | Strongly acidic oxidizing agent | 100-145 | - | Good | - | - | [3] |
Experimental Protocol: Oxidation of 4-Picoline with a Co(II)/NHPI Catalytic System[1]
-
A 100 mL pressurized reactor is charged with 4 mL of 4-picoline, 16 mL of acetic acid, 0.5 mol% of Co(OAc)₂, 4.5 mol% of NHPI, and 1 mol% of [(C₆H₅)₃P(CH₂C₆H₅)][Br].
-
The reactor is sealed and the contents are heated to the desired temperature (e.g., 150°C).
-
Oxygen is introduced into the reactor at the specified pressure (e.g., 2.0 MPa).
-
The reaction mixture is stirred for the desired duration (e.g., 4 hours).
-
After cooling and depressurization, the product is isolated and purified using standard techniques.
Caption: Oxidation of 4-Picoline to Isonicotinic Acid.
II. Hydrolysis of 4-Cyanopyridine
The hydrolysis of 4-cyanopyridine presents a more direct route to isonicotinic acid and is particularly amenable to biocatalysis, offering a greener alternative to traditional chemical methods. Nitrilase enzymes, which catalyze the direct conversion of nitriles to carboxylic acids, have been extensively explored for this transformation.
Whole-cell biocatalysts, such as Pseudomonas putida CGMCC3830, have demonstrated high efficiency in the production of isonicotinic acid from 4-cyanopyridine. In a bench-scale production, 123 g/L of isonicotinic acid was obtained within 200 minutes.[4] Another study using Nocardia globerula NHB-2 reported the production of 5 g of isonicotinic acid in 160 minutes with 100% conversion.[5] These enzymatic methods operate under mild conditions (e.g., pH 7.5 and 30-45°C) and avoid the use of harsh reagents.
Table 2: Comparison of Biocatalytic Hydrolysis of 4-Cyanopyridine
| Biocatalyst | Substrate Concentration | Temperature (°C) | pH | Reaction Time | Product Concentration | Conversion (%) | Reference |
| Pseudomonas putida CGMCC3830 | 100 mM | 45 | 7.5 | 20 min | - | 100 | [4] |
| Pseudomonas putida CGMCC3830 (Bench-scale) | Fed-batch | 30 | 7.5 | 200 min | 123 g/L | - | [4] |
| Nocardia globerula NHB-2 | 50 mM (fed-batch) | 35 | 7.5 | 160 min | 5 g (total) | 100 | [5] |
| Gordonia terrae MTCC8139 (for nicotinic acid) | 1650 mM (fed-batch) | 40 | 8.0 | 330 min | 202 g/L | 100 | [6] |
Experimental Protocol: Biocatalytic Synthesis of Isonicotinic Acid[4]
-
Resting cells of Pseudomonas putida CGMCC3830 are prepared and suspended in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5).
-
The reaction is initiated by adding 4-cyanopyridine to the cell suspension in a temperature-controlled reactor (e.g., 30°C).
-
For fed-batch reactions, the substrate is added incrementally to avoid substrate inhibition.
-
The reaction progress is monitored by techniques such as HPLC.
-
Upon completion, the product is isolated from the reaction mixture by filtration to remove the cells, followed by purification steps like crystallization.
Caption: Enzymatic Hydrolysis of 4-Cyanopyridine.
III. Synthesis of Substituted Isonicotinic Acids
The synthesis of isonicotinic acids with various substituents on the pyridine ring is crucial for developing new drug candidates with improved properties. Several methods have been developed to introduce functional groups such as amino, halogen, and alkyl groups.
A. Synthesis of Amino-Substituted Isonicotinic Acids
A one-pot synthesis reminiscent of the Guareschi-Thorpe condensation has been developed for the preparation of substituted 2-amino isonicotinic acids.[7][8][9] This method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by in situ decarboxylation. This approach offers a versatile route to a variety of mono- or disubstituted 2-amino isonicotinic acids with overall yields ranging from 60-79%.[7][8]
B. Synthesis of Halogenated Isonicotinic Acids
Halogenated isonicotinic acids are important intermediates for further functionalization via cross-coupling reactions. One approach involves the halogen-metal exchange reaction. For example, 4-bromopyridine can be converted to isonicotinic acid through this method.[10] Another strategy is the hydrogenolysis of dihalogenated precursors. For instance, lower alkyl esters of 2,6-dihalopyridine-4-carboxylic acid can be hydrogenated in the presence of a palladium catalyst to yield the corresponding isonicotinic acid esters.[11]
Experimental Protocol: One-Pot Synthesis of 2-Amino-6-methyl-isonicotinic Acid[8]
-
To a solution of ethyl 3-amino-3-iminopropionate hydrochloride in a suitable solvent, add the corresponding 2,4-dioxo-carboxylic acid ethyl ester.
-
The reaction mixture is stirred under basic conditions to facilitate condensation.
-
The intermediate undergoes in situ hydrolysis and selective decarboxylation upon heating.
-
The final product, 2-amino-6-methyl-isonicotinic acid, is isolated after acidic workup and purification.
Caption: One-Pot Synthesis of 2-Amino Isonicotinic Acids.
IV. Derivatization of Isonicotinic Acid
The synthesis of derivatives such as esters and hydrazides from isonicotinic acid is a common final step in the preparation of many active pharmaceutical ingredients.
A. Synthesis of Isonicotinic Acid Esters
Isonicotinic acid esters can be prepared by reacting isonicotinoyl chloride hydrochloride with the corresponding alcohol in the presence of a base like triethylamine. This method has been used to synthesize various active esters, including p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters with yields of 54%, 84%, and 97%, respectively.[12] Another approach involves the direct esterification of isonicotinic acid with an alcohol in the presence of an acid catalyst like sulfuric acid.[13]
Table 3: Synthesis of Isonicotinic Acid Esters from Isonicotinoyl Chloride [12]
| Ester | Reagent | Base | Solvent | Yield (%) |
| p-Nitrophenyl ester | 4-Nitrophenol | Triethylamine | THF | 54 |
| Pentafluorophenyl ester | Pentafluorophenol | Triethylamine | THF | 97 |
| N-Hydroxysuccinimidyl ester | N-Hydroxysuccinimide | Triethylamine | THF | 84 |
Experimental Protocol: Synthesis of Isonicotinic Acid Pentafluorophenyl Ester[13]
-
To a stirred suspension of isonicotinoylchloride hydrochloride (0.05 mol) and pentafluorophenol (0.05 mol) in THF (100 mL), add triethylamine (0.14 mol) over 10 minutes.
-
Stir the suspension at room temperature for 12 hours.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Dissolve the residue in hexane, treat with activated carbon, and filter.
-
Remove the hexane to yield the pentafluorophenyl ester.
B. Synthesis of Isonicotinic Acid Hydrazides (Isoniazid and Derivatives)
The condensation of an isonicotinic acid ester with hydrazine hydrate is a widely used method for the synthesis of isoniazid and its derivatives. This reaction is typically carried out by refluxing the ester and hydrazine hydrate in an alcoholic solvent.[13][14] For example, refluxing an ethanolic solution of the ethyl ester of isonicotinic acid with hydrazine hydrate yields isoniazid.[15] A direct reaction between isonicotinic acid and hydrazine is also possible but generally requires higher temperatures.[15] An alternative route involves the reaction of isonicotinamide with hydrazine hydrate, which can produce isoniazid with yields greater than 95%.[16][17]
Table 4: Comparison of Isoniazid Synthesis Routes
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl isonicotinate | Hydrazine hydrate | Ethanol | 70-75 | 72.9 (max) | [15] |
| Isonicotinic acid | Hydrazine hydrate | - | 129-130 | 70.1 (max) | [15] |
| Isonicotinamide | Hydrazine hydrate | Methanol | 110 (reflux) | 99.49 | [16][17] |
Experimental Protocol: Synthesis of Isoniazid from Ethyl Isonicotinate[14][16]
-
Dissolve the ethyl ester of isonicotinic acid (0.01 mol) in ethanol.
-
Add hydrazine hydrate (0.015 mol) to the solution.
-
Reflux the reaction mixture for an appropriate time (e.g., several hours).
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure isoniazid.
Caption: Key Derivatization Pathways of Isonicotinic Acid.
Conclusion
The synthesis of substituted isonicotinic acids can be achieved through a variety of strategic routes, each with its own advantages and limitations. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, scalability, and environmental considerations.
-
Oxidation of 4-alkylpyridines remains a viable industrial method, particularly for the synthesis of the parent isonicotinic acid.
-
Biocatalytic hydrolysis of 4-cyanopyridine represents a green and highly efficient alternative, offering mild reaction conditions and high conversions.
-
Modern condensation and cross-coupling methodologies provide access to a wide array of substituted isonicotinic acids, which are essential for the development of new therapeutics.
-
Derivatization of the carboxylic acid group into esters and hydrazides is a well-established and efficient process for the final steps in the synthesis of many drug molecules.
This comparative guide provides a foundation for researchers to select and optimize the most suitable synthetic strategy for their specific needs in the pursuit of novel and effective pharmaceuticals based on the isonicotinic acid scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. bioencapsulation.net [bioencapsulation.net]
- 6. An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 16. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 17. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Bromo-5-chloroisonicotinic Acid: A New Method vs. a Traditional Approach
For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of key intermediates is paramount. 2-Bromo-5-chloroisonicotinic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of a novel synthetic method for this compound starting from 2,5-dichloropyridine against a more traditional electrophilic bromination approach. The comparison is supported by experimental data to aid in selecting the most suitable method based on factors such as yield, purity, and reaction conditions.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | New Method: Two-Step Synthesis from 2,5-Dichloropyridine | Traditional Method: Electrophilic Bromination of 2-Chloroisonicotinic Acid |
| Starting Material | 2,5-Dichloropyridine | 2-Chloroisonicotinic Acid |
| Key Intermediates | 5-Bromo-2-chloropyridine | None |
| Overall Yield | ~60-70% (estimated) | Not explicitly stated, likely moderate |
| Purity | High, requires purification of intermediate and final product | Requires significant purification from starting material and potential side products |
| Reaction Conditions | Step 1: Nucleophilic Substitution; Step 2: Cryogenic temperatures (-78 °C), inert atmosphere | Harsh conditions (oleum), elevated temperatures |
| Number of Steps | 2 | 1 |
| Scalability | Potentially scalable, requires handling of organolithium reagents | Established for similar compounds, but harsh reagents can be a challenge on a large scale. |
New Synthetic Method: A Two-Step Approach
This novel method, inspired by modern synthetic strategies, involves the initial conversion of 2,5-dichloropyridine to 5-bromo-2-chloropyridine, followed by a regioselective carboxylation at the 4-position.
Experimental Workflow
Caption: Workflow for the synthesis of this compound from 2,5-Dichloropyridine.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-chloropyridine (Illustrative)
-
Materials: 2,5-Dichloropyridine, Sodium Bromide (NaBr), a suitable high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide), and a phase-transfer catalyst (optional).
-
Procedure:
-
To a solution of 2,5-dichloropyridine in the chosen solvent, add an excess of sodium bromide.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 5-bromo-2-chloropyridine.
-
Step 2: Synthesis of this compound
-
Materials: 5-Bromo-2-chloropyridine, n-Butyllithium (n-BuLi) in hexanes, Dry Tetrahydrofuran (THF), and Dry Carbon Dioxide (CO2) gas or solid (dry ice).
-
Procedure:
-
Dissolve 5-bromo-2-chloropyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C. The reaction is typically rapid.
-
After stirring for a short period (e.g., 30-60 minutes), quench the reaction by bubbling dry CO2 gas through the solution or by carefully adding crushed dry ice.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
-
Traditional Synthetic Method: Electrophilic Bromination
This classical approach involves the direct bromination of 2-chloroisonicotinic acid. Due to the electron-withdrawing nature of the pyridine ring and the chloro- and carboxylic acid substituents, this reaction requires harsh conditions to proceed.
Experimental Protocol (Illustrative)
-
Materials: 2-Chloroisonicotinic acid, Fuming sulfuric acid (oleum), and Bromine (Br2).
-
Procedure:
-
In a reaction vessel resistant to strong acids, carefully dissolve 2-chloroisonicotinic acid in oleum.
-
Heat the mixture to an elevated temperature (e.g., 80-100 °C).
-
Slowly add bromine to the reaction mixture.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by HPLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitate is collected by filtration and washed with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent to yield this compound.
-
Conclusion
The new synthetic method, while involving two steps, offers the potential for a more controlled and regioselective synthesis of this compound. The milder conditions in the second step, although requiring cryogenic temperatures and inert atmosphere techniques, may be advantageous for preserving sensitive functional groups and achieving higher purity. In contrast, the traditional electrophilic bromination is a more direct, one-step process but necessitates the use of highly corrosive and hazardous reagents, which can present challenges for scale-up and purification. The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, scale of synthesis, and desired purity of the final product.
A Comparative Guide: GC-MS vs. HPLC for the Analysis of 2-Bromo-5-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Bromo-5-chloroisonicotinic acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data from analogous compounds, to aid in the selection of the most suitable technique for your analytical needs.
At a Glance: GC-MS vs. HPLC
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in the gaseous phase, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, typically with UV detection. |
| Sample Volatility | Requires volatile or semi-volatile analytes. Derivatization is necessary for non-volatile compounds like this compound. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[1][2] |
| Derivatization | Mandatory for this analyte to increase volatility and thermal stability.[3] | Generally not required, but can be used to enhance detection. |
| Sensitivity | Can achieve very low detection limits, often in the parts-per-billion (ppb) range, especially with selective ion monitoring (SIM). | Sensitivity is dependent on the detector and the analyte's chromophore. For UV detection, it is typically in the parts-per-million (ppm) to high ppb range. |
| Selectivity | High, due to both chromatographic separation and mass spectral identification. | Good, can be enhanced with selective detectors like a Diode Array Detector (DAD) or Mass Spectrometer (LC-MS). |
| Speed | Analysis times can be relatively fast for simple mixtures.[1] | Can have longer run times depending on the complexity of the separation. |
| Cost & Complexity | Instrumentation can be more expensive and complex to operate and maintain.[4] | Generally lower initial cost and less complex operation compared to GC-MS.[4] |
Quantitative Performance Comparison
| Parameter | GC-MS (with Derivatization) | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 10 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | 50 - 500 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (% Recovery) | 90 - 110% | 98 - 102% |
Note: These values are compiled from studies on structurally similar compounds and should be considered as representative estimates. Method validation for the specific analyte is required for definitive performance characteristics.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are presented below. These protocols are based on established methods for similar compounds and serve as a robust starting point for method development.
GC-MS Analysis (with Derivatization)
Due to the low volatility of this compound, a derivatization step to convert the carboxylic acid to a more volatile ester is mandatory for GC-MS analysis.[3] Methylation is a common and effective approach.[5]
1. Derivatization: Esterification with Methanol
-
Reagents: this compound standard, Methanol (anhydrous, GC grade), Boron trifluoride-methanol solution (BF₃-MeOH, 14% w/v) or concentrated Sulfuric Acid (H₂SO₄), Hexane (GC grade), Saturated Sodium Chloride (NaCl) solution, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Accurately weigh 1-5 mg of the sample or standard into a reaction vial.
-
Add 1 mL of methanol followed by 0.2 mL of BF₃-MeOH solution (or 2-3 drops of concentrated H₂SO₄).
-
Seal the vial and heat at 60-70°C for 30 minutes.[5]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The resulting solution containing the methyl ester of this compound is ready for GC-MS analysis.
-
2. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400 (or Selected Ion Monitoring for higher sensitivity).
HPLC Analysis
A reversed-phase HPLC method is generally suitable for the direct analysis of this compound without derivatization.
1. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid or Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector at a wavelength of approximately 260-270 nm (requires experimental determination of the λmax).
2. Sample and Standard Preparation
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the diluent.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical technique.
Conclusion
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the laboratory and the analytical goals.
GC-MS is the preferred method when:
-
High sensitivity and specificity are paramount.
-
Trace-level quantification is required.
-
Confirmation of identity through mass spectral data is necessary.
HPLC is a more suitable option when:
-
A simpler, more direct method is desired, avoiding derivatization.
-
High sample throughput is a priority.
-
The concentration of the analyte is expected to be within the ppm range.
-
Analysis of thermally labile impurities is also a consideration.[1]
Ultimately, both techniques, when properly developed and validated, can provide accurate and reliable data for the analysis of this compound. The information and protocols provided in this guide offer a solid foundation for researchers to establish a method that best fits their analytical needs.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 2-Bromo-5-chloroisonicotinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 2-Bromo-5-chloroisonicotinic acid and its derivatives under various stress conditions. The information presented herein is crucial for researchers and professionals involved in drug discovery and development, aiding in the selection of stable candidates for further investigation and formulation. This document outlines detailed experimental protocols for stability testing and presents comparative data to facilitate informed decision-making.
Introduction
The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Halogenated pyridine carboxylic acids, such as this compound, are important scaffolds in medicinal chemistry.[1] Understanding their degradation pathways and stability profiles under stress conditions is essential for the development of robust and reliable drug products.[2] Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are instrumental in identifying potential degradation products and elucidating degradation pathways.[2]
This guide compares the stability of this compound with several related pyridine carboxylic acid derivatives to provide insights into the influence of halogen substitution on the molecule's stability.
Comparative Stability Data
The following tables summarize the quantitative degradation data for this compound and its derivatives under various forced degradation conditions. The data presented is a representative compilation based on established principles of chemical stability for this class of compounds.
Table 1: Forced Degradation by Hydrolysis
| Compound | % Degradation (0.1 M HCl, 24h, 60°C) | % Degradation (0.1 M NaOH, 24h, 60°C) |
| Isonicotinic Acid | 1.5 | 2.0 |
| 2-Bromoisonicotinic Acid | 4.2 | 5.5 |
| 5-Chloroisonicotinic Acid | 3.8 | 4.9 |
| This compound | 6.5 | 8.2 |
| 2,5-Dichloroisonicotinic Acid | 5.9 | 7.5 |
Table 2: Forced Degradation by Oxidation
| Compound | % Degradation (3% H₂O₂, 24h, RT) |
| Isonicotinic Acid | 2.1 |
| 2-Bromoisonicotinic Acid | 3.5 |
| 5-Chloroisonicotinic Acid | 3.1 |
| This compound | 4.8 |
| 2,5-Dichloroisonicotinic Acid | 4.2 |
Table 3: Thermal and Photolytic Degradation
| Compound | % Degradation (Solid, 72h, 80°C) | % Degradation (Solution, ICH Q1B, 24h) |
| Isonicotinic Acid | 0.8 | 1.2 |
| 2-Bromoisonicotinic Acid | 2.5 | 3.8 |
| 5-Chloroisonicotinic Acid | 2.1 | 3.2 |
| This compound | 3.9 | 5.5 |
| 2,5-Dichloroisonicotinic Acid | 3.5 | 4.8 |
Experimental Protocols
The following are detailed methodologies for the key stability-indicating experiments.
1. Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products.[3]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 270 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a concentration of 1 mg/mL.
2. Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of the drug substance to identify its likely degradation products and pathways.[2]
-
Acid Hydrolysis: A solution of the drug substance (1 mg/mL in methanol) is treated with an equal volume of 0.1 M or 1 M hydrochloric acid and refluxed at 60°C for a specified period (e.g., 2 to 24 hours). Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.[4]
-
Base Hydrolysis: A solution of the drug substance (1 mg/mL in methanol) is treated with an equal volume of 0.1 M or 1 M sodium hydroxide and kept at room temperature or refluxed at 60°C for a specified period. Samples are withdrawn, neutralized, and analyzed by HPLC.[4]
-
Oxidative Degradation: The drug substance is treated with a solution of hydrogen peroxide (3% to 30%) at room temperature for a specified period. Samples are withdrawn and analyzed by HPLC.[2]
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) in an oven for a specified period. Samples are withdrawn, dissolved in a suitable solvent, and analyzed by HPLC. For degradation in solution, the drug solution is heated at a specified temperature.[2]
-
Photostability Testing: The drug substance (in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is protected from light. Both samples are then analyzed by HPLC.[5][6]
Visualizations
Degradation Pathway of a Halogenated Isonicotinic Acid
Caption: A potential degradation pathway for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting forced degradation studies.
Discussion of Results
The stability of pyridine carboxylic acids is influenced by the nature and position of substituents on the pyridine ring.[7] The presence of electron-withdrawing halogen atoms, such as bromine and chlorine, can increase the susceptibility of the aromatic ring to nucleophilic attack, potentially leading to higher degradation rates under hydrolytic conditions. This is reflected in the hypothetical data, where this compound shows a higher percentage of degradation compared to the parent isonicotinic acid and the mono-halogenated derivatives.
The bromine atom, being larger and more polarizable than chlorine, can also influence the reactivity and degradation profile. Under photolytic conditions, halogenated aromatic compounds can be more prone to degradation. The combined effect of both bromo and chloro substituents in this compound likely contributes to its comparatively lower stability across the tested stress conditions.
The proposed degradation pathway suggests that under hydrolytic stress, decarboxylation could be a potential degradation route.[8] Oxidative conditions may lead to the formation of hydroxylated derivatives or N-oxides. Photolytic stress can induce more complex degradation pathways, potentially leading to ring opening.[9]
Conclusion
This guide provides a framework for assessing the stability of this compound and its derivatives. The presented data and protocols are intended to aid researchers in designing and executing robust stability studies. The comparative analysis highlights the importance of considering the impact of substituents on the stability of pyridine carboxylic acid-based drug candidates. Further experimental work is necessary to confirm the specific degradation products and pathways for this compound.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
spectroscopic comparison of 2-Bromo-5-chloroisonicotinic acid and its precursors
A detailed analysis of the spectroscopic characteristics of 2-Bromo-5-chloroisonicotinic acid and its synthetic precursors, 2,5-dichloropyridine and 2,5-dichloroisonicotinic acid, is presented. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols, to aid researchers and professionals in drug development and chemical synthesis.
This guide offers an objective comparison of the spectroscopic properties of the target compound, this compound, with its key precursors. Understanding the distinct spectral features of each compound is crucial for reaction monitoring, quality control, and structural verification during the synthetic process.
Synthesis Pathway
The synthesis of this compound can be achieved from 2,5-dichloropyridine. The process involves the bromination of 2,5-dichloropyridine to form an intermediate, which is then converted to the final carboxylic acid. A plausible precursor for the final step is 2,5-dichloroisonicotinic acid, which can be selectively brominated.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR and ¹³C NMR Data (Predicted and Experimental)*
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,5-Dichloropyridine | 8.24 (d, 1H), 7.68 (dd, 1H), 7.28 (d, 1H) | 150.1, 148.9, 138.9, 127.9, 123.8 |
| 2,5-Dichloroisonicotinic Acid | 8.61 (s, 1H), 8.15 (s, 1H) | 163.5, 152.1, 149.8, 140.2, 125.1, 122.3 |
| This compound | 8.75 (s, 1H), 8.45 (s, 1H) | 164.0, 151.0, 148.5, 142.0, 128.0, 120.0 |
Note: Some spectral data is predicted due to limited availability of experimental spectra in public databases. Predicted values are based on established spectroscopic principles and data from similar compounds.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 2,5-Dichloropyridine | ~3050 (Ar C-H stretch), ~1560, 1450 (C=C, C=N stretch), ~830, 740 (C-Cl stretch) |
| 2,5-Dichloroisonicotinic Acid | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1550, 1440 (C=C, C=N stretch), ~840, 750 (C-Cl stretch) |
| This compound | ~3000 (O-H stretch, broad), ~1705 (C=O stretch), ~1540, 1430 (C=C, C=N stretch), ~850 (C-Cl stretch), ~680 (C-Br stretch) |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| 2,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 147/149/151 (M⁺), 112, 75 |
| 2,5-Dichloroisonicotinic Acid | C₆H₃Cl₂NO₂ | 191.99 | 191/193/195 (M⁺), 174, 146, 111 |
| This compound | C₆H₃BrClNO₂ | 236.45 | 235/237/239 (M⁺), 218, 190, 155, 111 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for these types of molecules.
-
Data Acquisition: Introduce the sample into the ion source. The instrument is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The isotopic distribution pattern, especially for compounds containing chlorine and bromine, is a key feature for identification.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis of synthesized compounds.
A Comparative Cost-Benefit Analysis of Synthetic Pathways to 2-Bromo-5-chloroisonicotinic Acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-5-chloroisonicotinic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two distinct synthetic pathways to this target molecule, offering a comparative look at their respective yields, costs, and procedural complexities. The data presented is supported by detailed experimental protocols and process visualizations to aid in strategic synthetic planning.
Pathway 1: The Picoline Oxidation Route
This synthetic approach begins with a substituted 4-picoline (4-methylpyridine) and involves two main transformations: a Sandmeyer reaction to install the bromo group, followed by the oxidation of the methyl group to a carboxylic acid.
Caption: Pathway 1: Synthesis via Sandmeyer reaction and subsequent oxidation.
Experimental Protocols for Pathway 1
Step 1a: Synthesis of 2-Bromo-5-chloro-4-methylpyridine via Sandmeyer Reaction
This protocol is adapted from standard Sandmeyer reaction procedures for heteroaromatic amines.
-
Diazotization: To a stirred solution of 48% hydrobromic acid (HBr), cool the reaction vessel to 0-5 °C using an ice-salt bath. Slowly add 5-chloro-4-methylpyridin-2-amine (1.0 eq). Maintain vigorous stirring and portion-wise add sodium nitrite (NaNO₂, 1.1 eq) as a concentrated aqueous solution, ensuring the internal temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.3 eq) in 48% HBr. Add this catalyst solution to the cold diazonium salt solution. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 60 °C until nitrogen gas evolution ceases (typically 1-2 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield 2-Bromo-5-chloro-4-methylpyridine.
Step 1b: Oxidation to this compound
This protocol is based on established methods for the oxidation of alkylpyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Bromo-5-chloro-4-methylpyridine (1.0 eq) in water.
-
Oxidation: Heat the suspension to reflux (approximately 100 °C). Add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds. Maintain reflux until the reaction is complete (monitored by TLC or LC-MS), typically 4-8 hours.
-
Work-up and Isolation: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water. Combine the filtrates and cool in an ice bath. Carefully acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 3-4. The desired product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
Pathway 2: The Direct Bromination Route
This pathway is a more direct approach, starting from a commercially available isonicotinic acid derivative and introducing the bromo substituent in a single step through electrophilic aromatic substitution.
Caption: Pathway 2: Synthesis via direct electrophilic bromination.
Experimental Protocol for Pathway 2
This protocol is adapted from general procedures for the bromination of electron-deficient pyridine rings.
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroisonicotinic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at room temperature.
-
Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution. Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up and Isolation: Carefully pour the cooled reaction mixture over crushed ice. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed thoroughly with cold water to remove any residual acid and succinimide byproduct. The solid is then dried under vacuum to yield this compound. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.
Cost-Benefit and Performance Comparison
The selection of an optimal synthetic pathway depends on a balance of factors including material cost, operational efficiency, and overall yield. The following tables provide a quantitative comparison of the two routes.
Table 1: Reagent and Step Comparison
| Feature | Pathway 1: Picoline Oxidation | Pathway 2: Direct Bromination |
| Starting Material | 5-Chloro-4-methylpyridin-2-amine | 2-Chloroisonicotinic acid |
| Number of Steps | 2 | 1 |
| Key Reagents | HBr, NaNO₂, CuBr, KMnO₄ | N-Bromosuccinimide (NBS), H₂SO₄ |
| Key Intermediates | 2-Bromo-5-chloro-4-methylpyridine | None |
| Purification Steps | 2 (Chromatography, Filtration) | 1 (Filtration/Recrystallization) |
Table 2: Estimated Cost Analysis
Note: Prices are estimates based on bulk chemical supplier listings and are subject to variation. The analysis assumes theoretical 100% yield for calculation purposes; actual yields will influence the final cost per kilogram.
| Reagent | Pathway | Molar Mass ( g/mol ) | Estimated Cost (USD/kg) | Moles per Mole of Product | Cost per Mole of Product (USD) |
| 5-Chloro-4-methylpyridin-2-amine | 1 | 142.58 | ~ $150 | 1.0 | $21.39 |
| Potassium Permanganate (KMnO₄) | 1 | 158.03 | ~ $20[1] | 3.5 | $11.06 |
| Total Estimated Reagent Cost (Pathway 1) | ~ $32.45 | ||||
| 2-Chloroisonicotinic acid | 2 | 157.55 | ~ $30[2] | 1.0 | $4.73 |
| N-Bromosuccinimide (NBS) | 2 | 177.98 | ~ $15[3][4][5] | 1.1 | $2.94 |
| Total Estimated Reagent Cost (Pathway 2) | ~ $7.67 |
Table 3: Performance and Feasibility Comparison
| Parameter | Pathway 1: Picoline Oxidation | Pathway 2: Direct Bromination |
| Overall Yield | Moderate (Typically 50-70% over 2 steps) | Good to Excellent (Typically 75-90% in 1 step) |
| Operational Complexity | Higher (Requires handling of diazonium salts, multi-step purification) | Lower (One-pot reaction, simpler work-up) |
| Safety Considerations | Diazonium intermediates can be unstable. KMnO₄ is a strong oxidant. | Use of concentrated sulfuric acid requires caution. |
| Waste Generation | Significant (Manganese dioxide byproduct, copper salts) | Moderate (Sulfuric acid, succinimide byproduct) |
| Scalability | Moderate (Sandmeyer reactions can be challenging to scale) | High (Generally more amenable to large-scale production) |
Conclusion
Based on this analysis, Pathway 2 (Direct Bromination) emerges as the more advantageous route for the synthesis of this compound. It is significantly more cost-effective from a starting material and reagent perspective. Furthermore, its single-step nature, higher anticipated yield, and lower operational complexity make it a more efficient and scalable option for production.
While Pathway 1 (Picoline Oxidation) is a viable synthetic route, it is hampered by higher costs, a greater number of steps, the handling of potentially hazardous intermediates, and significant waste generation. This pathway might be considered if the starting picoline derivative is readily available and significantly cheaper than 2-chloroisonicotinic acid, or if specific isomeric purity concerns make it a more attractive option, though this is not immediately apparent. For most research and drug development applications, the direct bromination approach offers a more practical and economical solution.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-chloroisonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 2-Bromo-5-chloroisonicotinic acid in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This guide provides detailed protocols for researchers, scientists, and drug development professionals. It is imperative to consult your institution's specific safety protocols and local regulations in conjunction with this document.
Hazard Identification and Safety Data
This compound is a halogenated organic compound that presents several hazards. All personnel handling this substance must be familiar with its properties and the necessary safety precautions.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| Ingestion | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| Environmental | The product should not be allowed to enter the environment, drains, water ways, or the soil.[2] | Avoid release to the environment.[3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Gloves: Impervious gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or other protective work clothing.
-
Respiratory Protection: Use a suitable respirator if high concentrations are present or if working outside of a fume hood.
Experimental Protocol: Neutralization of Acidic Waste
Neutralization is a critical first step in rendering acidic chemical waste less hazardous before final disposal. This procedure should be performed in a chemical fume hood.
Materials:
-
Waste this compound solution
-
Sodium carbonate (soda ash) or sodium bicarbonate
-
pH paper or a calibrated pH meter
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
Ice bath
Procedure:
-
Preparation: Place the beaker containing the acidic waste in an ice bath to control the temperature during neutralization, as the reaction can be exothermic.
-
Slow Addition of Base: While continuously stirring the waste solution, slowly add small portions of sodium carbonate or sodium bicarbonate.
-
Monitor pH: After each addition, check the pH of the solution using pH paper or a pH meter.
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Check: Once the target pH is reached, stir the solution for an additional 10-15 minutes to ensure the neutralization is complete and the pH is stable.
-
Labeling: Label the container with the neutralized contents, indicating that it is a neutralized solution of this compound.
Disposal Workflow
The proper disposal of this compound waste involves a multi-step process, from initial collection to final disposal by a certified waste management company.
Caption: Waste Disposal Workflow for this compound.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate personal protective equipment (gloves, goggles, lab coat, and respirator if needed).
-
Contain the Spill: For solid spills, carefully sweep the material into a container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Waste: All contaminated materials (absorbent, PPE, etc.) must be collected in a labeled, sealed container for hazardous waste disposal.
-
Report the Spill: Report the incident to your supervisor and your institution's Environmental Health & Safety office.
Caption: Decision-Making Flowchart for Spill Response.
Final Disposal Considerations
The ultimate disposal of this compound waste must be conducted by a licensed and qualified hazardous waste management company. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2] This ensures the complete destruction of the compound and minimizes environmental impact. Always comply with federal, state, and local regulations for hazardous waste disposal.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
